(+)-trans-Isolimonene
Description
(3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene has been reported in Nicotiana tabacum with data available.
Structure
3D Structure
Properties
IUPAC Name |
(3R,6R)-3-methyl-6-prop-1-en-2-ylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCNAXRPQBLSNO-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=C1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C=C1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199152 | |
| Record name | (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5113-87-1 | |
| Record name | (+)-trans-Isolimonene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5113-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005113871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R-trans)-3-Methyl-6-(1-methylvinyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R-trans)-3-methyl-6-(1-methylvinyl)cyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Biosynthesis of (+)-trans-Isolimonene in Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-trans-Isolimonene is a p-menthane (B155814) monoterpene found in the essential oils of various medicinal plants, contributing to their characteristic aroma and potential therapeutic properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and other applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing parallels with the well-characterized biosynthesis of other p-menthane monoterpenes. While a dedicated this compound synthase has yet to be definitively characterized, this document outlines the key enzymatic steps, presents detailed experimental protocols for its investigation, and offers visualizations of the proposed biochemical pathways and experimental workflows.
Introduction: The Upstream Terpenoid Biosynthetic Pathways
The biosynthesis of all terpenoids, including this compound, originates from two primary pathways that produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these pathways are spatially separated within the cell[1].
-
The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA and is primarily responsible for the production of precursors for sesquiterpenes, triterpenes, and sterols[2][3].
-
The Methylerythritol 4-Phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and typically supplies the precursors for monoterpenes, diterpenes, and carotenoids[1].
The initial steps of these pathways, leading to the formation of IPP and DMAPP, are foundational to the biosynthesis of this compound.
References
A Technical Guide to (+)-trans-Isolimonene: Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-trans-Isolimonene, a natural monoterpene, has garnered interest within the scientific community for its potential applications in drug development and as a chiral building block in organic synthesis. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed methodologies for its extraction and isolation. Quantitative data from relevant studies are summarized, and experimental workflows are visually represented to facilitate a comprehensive understanding of the processes involved.
Introduction
This compound, a structural isomer of the widely known limonene (B3431351), is a volatile organic compound found in the essential oils of various plants. Its chemical properties, including its specific optical rotation, make it a valuable target for natural product chemists and pharmacologists. This document serves as a technical resource, consolidating the current knowledge on its natural origins and the scientific protocols for its extraction and purification.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for developing effective extraction and purification strategies.
| Property | Value | Reference |
| CAS Number | 5113-87-1 | [1][2] |
| Molecular Formula | C₁₀H₁₆ | [1][3] |
| Molecular Weight | 136.23 g/mol | [1][3] |
| Density | 0.824 - 0.83 g/mL at 20°C | [1] |
| Boiling Point | 165-167.3°C at 760 mmHg | [1][2] |
| Refractive Index (n20/D) | 1.47 | [1][2] |
| Optical Rotation ([α]20/D) | +212° ± 5° (c=10% in ethanol) | [1] |
Natural Sources
While this compound is described as a natural monoterpene isolated from essential oils, specific plant sources rich in this compound are not extensively documented in readily available literature. However, analysis of essential oils from various aromatic plants suggests potential sources. The genus Artemisia and Lippia are known to produce a diverse array of terpenes, and while direct evidence for high concentrations of this compound is limited, they represent promising candidates for further investigation.
GC-MS analysis of essential oils from various Artemisia species, such as Artemisia annua, has revealed complex mixtures of monoterpenes and sesquiterpenes, including isomers of limonene and other related compounds.[4][5] Similarly, studies on the essential oil composition of Lippia alba have identified numerous monoterpenes, indicating the potential for isolating specific isomers like this compound.[1][6] Further targeted phytochemical analysis of these and other aromatic plant species is required to identify rich and reliable natural sources of this compound.
Extraction and Isolation Methodologies
The extraction of this compound from plant material primarily involves the isolation of the essential oil, followed by purification techniques to separate the target compound from other volatile components.
Primary Extraction: Steam and Hydrodistillation
The most common method for extracting essential oils from aromatic plants is distillation, which takes advantage of the volatility and immiscibility of terpenes with water.
3.1.1. Steam Distillation
In this process, steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and essential oil vapor is then condensed, and the oil is separated from the water. This method is suitable for heat-sensitive compounds as it avoids direct high-temperature contact with the plant material.
3.1.2. Hydrodistillation
This method involves the direct boiling of plant material in water. The resulting steam, carrying the essential oil vapors, is condensed and collected. While simpler in setup, the direct heat can sometimes lead to the degradation of thermolabile compounds.
Experimental Protocol: General Hydrodistillation for Essential Oil Extraction
This protocol is a generalized procedure based on methods used for extracting essential oils from plants like Artemisia annua.[3]
-
Plant Material Preparation: Air-dry the aerial parts of the plant material to reduce moisture content.
-
Hydrodistillation: Place a known quantity of the dried plant material (e.g., 100 g) in a Clevenger-type apparatus. Add a sufficient volume of distilled water to immerse the plant material.
-
Heating: Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours).
-
Collection: The essential oil, being less dense than water, will accumulate in the collection tube of the Clevenger apparatus.
-
Drying and Storage: Collect the oil and dry it over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at low temperature (e.g., 4°C) to prevent degradation.
The yield of essential oil can vary significantly depending on the plant species, growing conditions, and harvesting time. For example, the essential oil yield from Artemisia annua has been reported to range from 0.2% to 0.4% (w/w) based on the dry weight of the plant material.[3]
Purification of this compound
Once the essential oil is obtained, further purification is necessary to isolate this compound from the complex mixture of other terpenes and volatile compounds.
3.2.1. Fractional Distillation
Fractional distillation is a technique used to separate compounds with close boiling points. By using a fractionating column, multiple vaporization-condensation cycles occur, leading to a progressive enrichment of the more volatile components in the upper part of the column. Given the boiling point of this compound (165-167.3°C), this method can be effective in separating it from other terpenes with different boiling points.
3.2.2. Preparative Gas Chromatography (Prep-GC)
For achieving high purity, preparative gas chromatography is a powerful technique. In Prep-GC, the essential oil sample is injected into a gas chromatograph with a column designed to handle larger sample volumes. The individual components are separated based on their differential partitioning between the mobile (carrier gas) and stationary phases. As each compound elutes from the column, it can be collected in a trap. This method allows for the isolation of highly pure fractions of specific isomers like this compound.
Experimental Workflow: Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the quantitative analysis of essential oil components. By using a calibrated standard of this compound, its percentage in an essential oil extract can be accurately determined.
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the GC-MS analysis of essential oils, which can be adapted for the specific quantification of this compound.
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.
-
GC-MS System: Use a gas chromatograph coupled with a mass spectrometer. A capillary column suitable for terpene analysis (e.g., HP-5MS) should be used.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).
-
Split Ratio: A suitable split ratio (e.g., 1:50) should be used to avoid column overloading.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: Scan from a suitable lower to upper m/z range (e.g., 40-500 amu).
-
-
Component Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. The NIST library can also be used for tentative identification.
-
Quantification: Determine the relative percentage of this compound by integrating the peak area of the corresponding chromatogram peak and dividing it by the total peak area of all components. For absolute quantification, a calibration curve generated from known concentrations of a this compound standard is required.
Logical Relationship: From Plant to Pure Compound
Caption: Logical steps from the natural source to the purified compound.
Conclusion
While this compound is a known natural product, its specific high-yield sources are yet to be fully elucidated. This guide outlines the current understanding and provides a framework for its extraction and purification based on established techniques for essential oil components. The methodologies described, from steam distillation to preparative gas chromatography, offer a robust pathway for obtaining this valuable monoterpene for further research and development. Future studies should focus on screening a wider range of aromatic plants to identify species rich in this compound, which would significantly aid in its sustainable production.
References
- 1. Memórias do Instituto Oswaldo Cruz - Citral and carvone chemotypes from the essential oils of Colombian Lippia alba (Mill.) N.E. Brown: composition, cytotoxicity and antifungal activity [memorias.ioc.fiocruz.br]
- 2. scielo.br [scielo.br]
- 3. sciencepub.net [sciencepub.net]
- 4. ejournals.ncert.gov.in [ejournals.ncert.gov.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Isolating (+)-trans-Isolimonene: A Technical Guide for Researchers
An In-depth Technical Guide on the Isolation of (+)-trans-Isolimonene from Essential Oil Fractions for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a monoterpene found in various essential oils, is a chiral molecule of growing interest in the scientific community.[1] As a member of the p-menthane (B155814) class of terpenoids, it shares structural similarities with the more abundant limonene (B3431351), suggesting potential biological activities that are valuable for drug discovery and development.[1] Essential oils, particularly those derived from citrus fruits, are complex mixtures of volatile compounds, and the isolation of specific isomers like this compound presents a significant challenge.[2] This technical guide provides a comprehensive overview of the methodologies for isolating this compound from essential oil fractions, with a focus on fractional distillation and preparative chromatography. Furthermore, this document explores the potential biological relevance of this compound by examining the signaling pathways associated with its close structural analog, limonene.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective isolation protocols. The following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 5113-87-1 | [3] |
| Molecular Formula | C₁₀H₁₆ | [3] |
| Molecular Weight | 136.23 g/mol | [3] |
| Boiling Point | 165-166 °C (lit.) | [3] |
| Density | 0.83 g/mL at 20 °C (lit.) | [3] |
| Refractive Index | n20/D 1.47 (lit.) | [3] |
| Optical Activity | [α]20/D +212±5°, c = 10% in ethanol | [3] |
Potential Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, the extensive research on its isomer, limonene, provides valuable insights into its potential biological activities. Limonene has demonstrated significant anti-inflammatory and anticancer properties, mediated through various cell signaling pathways.
Anti-Inflammatory Signaling
Limonene has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which subsequently suppresses the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Anticancer Signaling
Limonene has also been investigated for its chemopreventive and therapeutic effects in various cancer models. Its anticancer activity is attributed to the modulation of multiple signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. Key pathways affected include the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, both of which are critical for cancer cell survival and growth.
Experimental Protocols for Isolation
The isolation of this compound from essential oils is a multi-step process that requires careful optimization of separation techniques. The general workflow involves an initial fractional distillation to enrich the terpene fraction, followed by a chiral chromatographic method to resolve the specific enantiomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Natural Products by Preparative Gas Chromatography | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (+)-trans-Isolimonene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the expected mass spectrometry fragmentation pattern of (+)-trans-Isolimonene, a naturally occurring monoterpene. Due to the limited availability of a published mass spectrum for this compound, this guide leverages data from its well-characterized isomer, (+)-limonene. The fragmentation patterns of monoterpene isomers are generally highly similar, providing a strong predictive basis for the fragmentation of this compound. The primary fragmentation pathway for these compounds under electron ionization (EI) is the retro-Diels-Alder (rDA) reaction, a characteristic fragmentation of cyclohexene (B86901) derivatives.
Molecular Structure
-
Systematic Name: (3R,6R)-3-Isopropenyl-6-methylcyclohexene
-
Synonyms: (+)-p-Mentha-2,8-diene, (1R)-(+)-trans-Isolimonene
-
Molecular Formula: C₁₀H₁₆
-
Molecular Weight: 136.23 g/mol
Predicted Electron Ionization Mass Spectrometry Data
The following table summarizes the expected quantitative fragmentation data for this compound based on the known fragmentation of its isomer, limonene. The primary fragmentation mechanism is a retro-Diels-Alder reaction.
| m/z | Proposed Fragment | Relative Intensity (%) |
| 136 | [M]⁺ (Molecular Ion) | ~20 |
| 121 | [M - CH₃]⁺ | ~15 |
| 107 | [M - C₂H₅]⁺ | ~10 |
| 93 | [M - C₃H₇]⁺ | ~35 |
| 68 | [C₅H₈]⁺ (Retro-Diels-Alder Fragment) | 100 (Base Peak) |
| 67 | [C₅H₇]⁺ | ~40 |
| 53 | [C₄H₅]⁺ | ~15 |
| 41 | [C₃H₅]⁺ | ~30 |
| 39 | [C₃H₃]⁺ | ~20 |
Fragmentation Pathway
The principal fragmentation pathway for this compound upon electron ionization is the retro-Diels-Alder (rDA) reaction. This reaction cleaves the cyclohexene ring, resulting in the formation of a diene and a dienophile. The charge is preferentially retained on the C₅H₈ fragment, which corresponds to isoprene, leading to the base peak at m/z 68.
Caption: Fragmentation pathway of this compound.
Experimental Protocols
The following is a typical experimental protocol for the analysis of monoterpenes like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for calibration and analysis.
2. Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold: Hold at 150 °C for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 35-400.
4. Data Analysis:
-
The acquired mass spectra can be compared against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.
-
The fragmentation pattern, particularly the presence of the base peak at m/z 68 and the molecular ion at m/z 136, will be characteristic.
Experimental Workflow
The logical flow of the experimental process for analyzing this compound is outlined below.
Caption: GC-MS workflow for this compound analysis.
An In-Depth Technical Guide to (+)-trans-Isolimonene: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-trans-Isolimonene, a naturally occurring monoterpene, is a chiral compound of increasing interest in the fields of chemical synthesis and pharmacology. As an isomer of the widely known limonene (B3431351), it possesses unique physical, chemical, and biological characteristics. This technical guide provides a comprehensive overview of the core properties of this compound, including detailed experimental protocols for their determination and a prospective synthesis route. Furthermore, this document elucidates its potential biological activity, with a focus on its interaction with inflammatory signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental and biological pathways are visualized using Graphviz diagrams.
Physical and Chemical Properties
This compound, also known as (+)-p-Mentha-2,8-diene, is a colorless liquid with a characteristic citrus-like odor. Its physical and chemical properties are summarized in the tables below. These properties are critical for its handling, characterization, and application in various research and development settings.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| Appearance | Colorless liquid | General Knowledge |
| Boiling Point | 165-166 °C (at 760 mmHg) | [1] |
| Density | 0.83 g/mL (at 20 °C) | [1] |
| Refractive Index (n²⁰/D) | 1.47 | [1] |
| Optical Rotation ([α]²⁰/D) | +212° to +217° (c=10 in ethanol) | [1] |
| Flash Point | 39 °C (102.2 °F) - closed cup | |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, acetone); Insoluble in water. |
Table 2: Identification and Spectroscopic Data
| Identifier/Data | Value | Reference(s) |
| CAS Number | 5113-87-1 | [1] |
| EC Number | 225-843-3 | [1] |
| Beilstein Registry Number | 2073245 | [1] |
| MDL Number | MFCD00042629 | [1] |
| InChI Key | TWCNAXRPQBLSNO-UWVGGRQHSA-N | [1] |
| SMILES | C[C@@H]1CC--INVALID-LINK--C(C)=C | [1] |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physical properties of this compound. These protocols are generalized for volatile liquids and monoterpenes and can be adapted for this specific compound.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro method, this is observed when a continuous stream of bubbles emerges from a capillary tube inverted in the sample, and the liquid just begins to be drawn back into the capillary upon cooling.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
Attach the small test tube containing 0.5-1 mL of this compound to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube, sealed end up, into the test tube containing the sample.
-
Place the thermometer and test tube assembly into the Thiele tube filled with mineral oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density
Principle: Density is the mass per unit volume of a substance. For a volatile liquid, it is crucial to minimize evaporation during measurement.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 5 or 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty, dry pycnometer with its stopper (m_pycnometer).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 20°C until it reaches thermal equilibrium.
-
Adjust the water level to the mark, dry the outside of the pycnometer, and weigh it (m_water).
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with this compound, taking care to avoid air bubbles.
-
Equilibrate the filled pycnometer in the 20°C water bath.
-
Adjust the liquid level to the mark, stopper, dry the exterior, and weigh (m_sample).
-
The density of water at 20°C is approximately 0.9982 g/mL.
-
Calculate the volume of the pycnometer: V = (m_water - m_pycnometer) / 0.9982.
-
Calculate the density of the sample: Density = (m_sample - m_pycnometer) / V.
Determination of Optical Rotation
Principle: Chiral molecules rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound and is dependent on the concentration, path length, temperature, and wavelength of light.
Apparatus:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
-
Sodium lamp (D-line, 589 nm)
Procedure:
-
Prepare a solution of this compound of a known concentration (e.g., 10 g/100 mL, which is c = 0.1 g/mL) in a suitable solvent (e.g., ethanol).
-
Calibrate the polarimeter with the pure solvent (blank).
-
Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculate the specific rotation using the formula: [α]²⁰_D = α / (l * c), where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Synthesis of this compound
This compound can be synthesized from the readily available starting material, (R)-(+)-limonene, through an acid-catalyzed isomerization reaction. This process typically yields a mixture of p-menthadiene isomers, from which this compound can be isolated.
Reaction Scheme:
(R)-(+)-Limonene → (H⁺ catalyst) → Mixture of p-menthadienes (including this compound, α-terpinene, γ-terpinene, terpinolene)
Materials and Reagents:
-
(R)-(+)-Limonene
-
Acid catalyst (e.g., silica-supported zinc oxide[2], or orthotitanic acid)
-
Anhydrous solvent (e.g., toluene, if required by the specific catalyst)
-
Inert gas (e.g., Nitrogen or Argon)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Apparatus for fractional distillation or column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the (R)-(+)-limonene and the acid catalyst under an inert atmosphere. The specific ratio of limonene to catalyst will depend on the chosen catalyst system.[2]
-
Isomerization: Heat the reaction mixture to the specified temperature for the chosen catalyst (e.g., 100-325°C).[2] The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Work-up: After the desired reaction time, cool the mixture to room temperature. If a liquid acid was used, neutralize it by washing with a saturated sodium bicarbonate solution. If a solid catalyst was used, it can be removed by filtration.
-
Extraction and Drying: Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of p-menthadienes can be separated by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate this compound. The purity of the final product should be confirmed by GC and its identity verified by spectroscopic methods (e.g., NMR, IR) and by measuring its optical rotation.
Biological Activity and Signaling Pathways
Monoterpenes, including isomers of limonene, have been shown to possess a range of biological activities, most notably anti-inflammatory and antimicrobial properties. The anti-inflammatory effects are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Monoterpenes, and potentially this compound, are thought to exert their anti-inflammatory effects by interfering with this pathway. They may inhibit the activation of the IKK complex or prevent the degradation of IκB, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.
Conclusion
This compound is a valuable chiral monoterpene with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a framework for its characterization in a laboratory setting. While its synthesis involves the isomerization of limonene and subsequent purification, this route provides access to this interesting molecule from a renewable feedstock. The potential for this compound to modulate inflammatory pathways, such as the NF-κB pathway, highlights its promise as a lead compound in drug discovery and development. Further research into its specific biological mechanisms and pharmacological profile is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-trans-Isolimonene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-trans-Isolimonene, a naturally occurring monoterpene found in the essential oils of various plants, is a chiral molecule with specific stereochemical properties that influence its biological activity.[1][2][3] This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, including its physicochemical properties, spectroscopic data, and relevant experimental methodologies. The information presented herein is intended to support research and development efforts in fields such as natural product chemistry, pharmacology, and drug discovery.
Stereochemistry and Absolute Configuration
This compound is a p-menthane (B155814) monoterpenoid. The stereochemistry of this compound is defined by the spatial arrangement of the substituents on its cyclohexene (B86901) ring. The designation "(+)" refers to its dextrorotatory nature, meaning it rotates plane-polarized light in a clockwise direction. The "trans" descriptor indicates that the methyl group at position 1 and the isopropenyl group at position 4 are on opposite sides of the cyclohexene ring plane.
The absolute configuration of this compound has been determined to be (1R,6R) .[1][4][5] According to IUPAC nomenclature, this corresponds to (3R,6R)-3-methyl-6-(1-methylethenyl)cyclohex-1-ene .[5] This specific arrangement of atoms in three-dimensional space is crucial for its interaction with chiral biological targets, such as enzymes and receptors.
The stereochemical identity is also encoded in its chemical identifiers:
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆ | [4][5] |
| Molecular Weight | 136.23 g/mol | [4][5] |
| Boiling Point | 165-166 °C | [4][6] |
| Density | 0.83 g/mL at 20 °C | [4][6] |
| Refractive Index (n²⁰/D) | 1.47 | [4][6] |
| Specific Optical Rotation ([α]²⁰/D) | +212 ± 5° (c = 10% in ethanol) | [4][5] |
Table 2: Representative Spectroscopic Data for Isolimonene (B49398)
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Predicted spectra are available in chemical databases. | [1][7] |
| ¹³C NMR | Predicted spectra are available in chemical databases. | [1][7] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, with characteristic fragmentation patterns for the limonene/isolimonene framework. | [1][7] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H and C=C stretching and bending vibrations are expected. |
Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound and the definitive experimental determination of its absolute configuration are not widely available in the public literature. However, this section outlines general methodologies relevant to the isolation, separation, and characterization of this and similar chiral monoterpenes.
Isolation of Isolimonene from Natural Sources (General Protocol)
Isolimonene is a component of essential oils and can be isolated from plant material through steam distillation.
Objective: To extract the essential oil containing isolimonene from a plant matrix.
Materials:
-
Plant material (e.g., leaves, peels)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
The plant material is placed in a round-bottom flask with distilled water.
-
The flask is connected to a Clevenger-type apparatus and heated to boiling.
-
Steam and volatile components, including isolimonene, are condensed and collected in the side arm of the Clevenger apparatus.
-
The essential oil, being less dense than water, forms a layer on top.
-
After the distillation is complete, the oil is separated from the aqueous phase using a separatory funnel.
-
The collected oil is dried over anhydrous sodium sulfate to remove residual water.
-
The solvent (if any was used for extraction from the distillate) is removed using a rotary evaporator to yield the crude essential oil.
-
Further purification and separation of isolimonene from other components of the essential oil can be achieved through fractional distillation or preparative gas chromatography.
Enantiomeric Separation by Chiral Gas Chromatography (General Protocol)
To separate and quantify the enantiomers of isolimonene, chiral gas chromatography is a standard technique.
Objective: To resolve the (+) and (-) enantiomers of trans-isolimonene.
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Chiral capillary column (e.g., Rt-βDEXse)[2]
-
High-purity carrier gas (e.g., hydrogen or helium)
-
Sample of isolimonene dissolved in a suitable solvent (e.g., hexane)
Procedure:
-
Install the chiral GC column in the gas chromatograph.
-
Set the appropriate GC parameters (e.g., oven temperature program, injector and detector temperatures, carrier gas flow rate). A typical oven program might start at a low temperature and ramp up to resolve the enantiomers.[2][8]
-
Inject a small volume of the prepared sample into the GC.
-
The enantiomers will interact differently with the chiral stationary phase of the column, leading to different retention times.
-
The separated enantiomers are detected by the FID, and the resulting chromatogram will show two distinct peaks corresponding to the (+) and (-) enantiomers.
-
The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample.
Visualizations
Logical Workflow for Isolation and Chiral Analysis
The following diagram illustrates a typical workflow for the isolation of this compound from a natural source and subsequent confirmation of its enantiomeric purity.
Caption: Workflow for Isolation and Analysis of this compound.
Representation of Stereochemical Assignment
This diagram illustrates the logical process of assigning the absolute configuration based on experimental data.
Caption: Assignment of Absolute Configuration for this compound.
Conclusion
The stereochemistry of this compound is unequivocally defined as (1R,6R). This specific spatial arrangement is fundamental to its chemical and biological properties. While detailed, specific experimental protocols for its synthesis and the definitive determination of its absolute configuration are not readily found in publicly accessible literature, established methodologies in natural product chemistry and stereochemical analysis provide a clear framework for its isolation and characterization. For researchers in drug development, understanding the precise stereochemistry of such natural products is a critical first step in elucidating mechanisms of action and developing stereochemically pure therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. gcms.cz [gcms.cz]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003375) [hmdb.ca]
- 4. cis-p-Mentha-2,8-dien-1-ol [webbook.nist.gov]
- 5. (1R)-(+)-trans-イソリモネン ≥95.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. (1R)-(+)-TRANS-ISOLIMONENE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Page loading... [guidechem.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
The Biosynthetic Pathway of p-Menthane Monoterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of p-menthane (B155814) monoterpenoids, a class of volatile organic compounds with significant applications in the pharmaceutical, cosmetic, and food industries. This document details the enzymatic cascade from the universal precursor, geranyl diphosphate (B83284), to the diverse array of p-menthane structures, with a particular focus on the well-studied pathways in Mentha species. It includes quantitative data on key enzymes, detailed experimental protocols for the analysis of these compounds and the enzymes that produce them, and visualizations of the core biosynthetic and regulatory pathways.
The Core Biosynthetic Pathway
The biosynthesis of p-menthane monoterpenoids originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the C5 precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] These precursors are condensed to form the C10 compound geranyl diphosphate (GPP), the universal precursor for all monoterpenes.
The committed step in p-menthane monoterpenoid biosynthesis is the cyclization of GPP, catalyzed by limonene (B3431351) synthase, to form the pivotal intermediate, limonene.[1] Subsequent hydroxylation and a series of redox reactions, catalyzed by various enzymes including cytochrome P450 monooxygenases and dehydrogenases, lead to the formation of a wide array of p-menthane monoterpenoids, such as menthol (B31143), carvone, and pulegone (B1678340).[3][4][5][6]
Key Enzymatic Steps and Intermediates
The biosynthetic pathway is a cascade of enzymatic reactions, each contributing to the final chemical structure of the monoterpenoid. The primary steps are outlined below:
-
Geranyl Diphosphate (GPP) Synthesis: Geranyl diphosphate synthase catalyzes the condensation of IPP and DMAPP to form GPP.
-
Limonene Synthesis: Limonene synthase cyclizes GPP to form either (+)- or (-)-limonene (B1674923), depending on the plant species and the specific synthase enantiomer.[7][8]
-
Hydroxylation of Limonene: Limonene is hydroxylated at either the C3 or C6 position by specific cytochrome P450 monooxygenases, namely limonene-3-hydroxylase (L3H) or limonene-6-hydroxylase (L6H).[9][10] This is a critical branch point that determines the subsequent downstream products.
-
Dehydrogenation and Reduction Reactions: A series of dehydrogenases and reductases further modify the hydroxylated intermediates. For example, in the menthol pathway, (-)-trans-isopiperitenol (B1216475) is oxidized by isopiperitenol (B1207519) dehydrogenase, followed by reductions catalyzed by isopiperitenone (B1196671) reductase, pulegone reductase, and menthone reductase.[3][4][5]
The following diagram illustrates the core biosynthetic pathway leading to menthol and carvone.
Quantitative Data on Biosynthetic Enzymes
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for key enzymes in the p-menthane monoterpenoid pathway.
Table 1: Kinetic Parameters of Limonene Synthase from Citrus sinensis
| Substrate | KM (µM) | kcat (s-1) | Reference |
| Geranyl Diphosphate | 13.1 ± 0.6 | 0.186 ± 0.002 | [7] |
Table 2: Kinetic Parameters of Isopiperitenol Dehydrogenase from Mentha piperita
| Substrate | KM (µM) | kcat (s-1) | Reference |
| (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 | [5] |
| NAD+ | 410 ± 29 | 0.02 | [5] |
Table 3: Kinetic Parameters of Pulegone Reductase from Mentha piperita and Nepeta tenuifolia
| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) | Reference |
| Mentha piperita | (+)-Pulegone | 11.8 ± 1.1 | 0.81 ± 0.02 | 6.9 x 104 | [3][11] |
| Nepeta tenuifolia | (-)-Pulegone | 10.1 ± 1.2 | 0.007 ± 0.0001 | 6.9 x 102 | [3][11] |
Table 4: Kinetic Parameters of Menthone Reductases from Mentha piperita
| Enzyme | Substrate | KM (µM) | kcat (s-1) | Reference |
| Menthone:(-)-(3R)-menthol reductase | (-)-Menthone | 3.0 | 0.6 | [4][12] |
| (+)-Isomenthone | 41 | - | [4][12] | |
| NADPH | 0.12 | - | [4][12] | |
| Menthone:(+)-(3S)-neomenthol reductase | (-)-Menthone | 674 | 0.06 | [4][12] |
| (+)-Isomenthone | >1000 | - | [4][12] | |
| NADPH | 10 | - | [4][12] |
Regulatory Pathways
The biosynthesis of p-menthane monoterpenoids is tightly regulated by both developmental and environmental cues. Light and phytohormones, particularly jasmonates, are key regulators that influence the expression of biosynthetic genes, often mediated by specific transcription factors.
Jasmonate Signaling
Methyl jasmonate (MJ) is a potent elicitor of monoterpenoid biosynthesis in Mentha species.[1][13] The jasmonate signaling pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which leads to the activation of transcription factors such as MYC2. These transcription factors, along with others like AP2/ERF, WRKY, MYB, and bHLH, then upregulate the expression of key biosynthetic genes including geranyl diphosphate synthase (GPPS), limonene synthase (LS), limonene-3-hydroxylase (L3H), and isopiperitenone reductase (IPR).[1][2][13]
Light Signaling
Light is a critical environmental factor that regulates plant secondary metabolism. In the context of monoterpenoid biosynthesis, light signaling is mediated by photoreceptors such as phytochromes and cryptochromes.[8][14] These photoreceptors regulate the activity of key transcription factors, including ELONGATED HYPOCOTYL 5 (HY5) and PHYTOCHROME INTERACTING FACTORS (PIFs). HY5 generally acts as a positive regulator of terpene biosynthesis genes, while PIFs often act as repressors.[15][16] Red light, in particular, has been shown to enhance the expression of genes in the MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).[14]
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of p-menthane monoterpenoid biosynthesis.
Isolation of Glandular Trichomes from Mentha Leaves
Glandular trichomes are the primary sites of monoterpenoid biosynthesis in Mentha species. Their isolation is crucial for studying the localization and activity of biosynthetic enzymes.
Materials:
-
Young, fully expanded Mentha leaves
-
Abrasive glass beads (e.g., 425-600 µm)
-
Isolation buffer (e.g., 25 mM HEPES pH 7.4, 200 mM sorbitol, 10 mM KCl, 5 mM MgCl₂, 2.5 mM MnCl₂, 1 mM dithiothreitol)
-
Nylon mesh filters of various pore sizes (e.g., 500 µm, 100 µm, 40 µm)
-
Centrifuge
Procedure:
-
Gently abrade the surface of the leaves with glass beads in a minimal volume of ice-cold isolation buffer to detach the glandular trichomes.
-
Filter the resulting slurry through a series of nylon mesh filters to separate the trichomes from larger leaf debris.
-
Collect the filtrate containing the trichomes and centrifuge at a low speed to pellet the trichomes.
-
Resuspend the pellet in fresh isolation buffer for subsequent analysis.
Extraction and Quantification of p-Menthane Monoterpenoids by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the separation, identification, and quantification of volatile monoterpenoids.
Materials:
-
Plant tissue (e.g., leaves, isolated trichomes)
-
Solvent for extraction (e.g., n-hexane, ethyl acetate)
-
Internal standard (e.g., camphor, undecane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS)
Procedure:
-
Extraction: Homogenize a known weight of plant tissue in a suitable solvent containing a known concentration of an internal standard.
-
Sample Preparation: Centrifuge the homogenate to pellet cell debris and transfer the supernatant to a clean vial for analysis.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.
-
Use a suitable temperature program to separate the different monoterpenoids. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.
-
The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum for each.
-
-
Quantification: Identify the peaks corresponding to the p-menthane monoterpenoids by comparing their retention times and mass spectra to those of authentic standards. Quantify the compounds by comparing their peak areas to that of the internal standard.
Enzyme Assay for Pulegone Reductase
This protocol describes an in vitro assay to measure the activity of pulegone reductase.
Materials:
-
Enzyme preparation (e.g., purified recombinant enzyme or a crude protein extract from glandular trichomes)
-
Assay buffer (e.g., 50 mM KH₂PO₄, pH 7.5, containing 10% sorbitol and 1 mM DTT)
-
(+)-Pulegone (substrate)
-
NADPH (cofactor)
-
n-hexane
-
GC-MS for product analysis
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the enzyme preparation.
-
Initiate the reaction by adding the substrate, (+)-pulegone.
-
Overlay the reaction mixture with n-hexane to trap the volatile products.
-
Incubate the reaction at a controlled temperature (e.g., 31°C) for a specific time.
-
Stop the reaction by adding a quenching agent (e.g., by freezing).
-
Analyze the n-hexane layer by GC-MS to identify and quantify the products, (-)-menthone and (+)-isomenthone.[3][11]
Experimental Workflow for Biosynthetic Pathway Elucidation
The following diagram outlines a general experimental workflow for investigating the biosynthesis of p-menthane monoterpenoids.
This guide provides a foundational understanding of the p-menthane monoterpenoid biosynthetic pathway. The presented data and protocols serve as a valuable resource for researchers aiming to further elucidate the intricate mechanisms of this pathway and for professionals seeking to leverage these natural products in various applications.
References
- 1. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptome Analysis of JA Signal Transduction, Transcription Factors, and Monoterpene Biosynthesis Pathway in Response to Methyl Jasmonate Elicitation in Mentha canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxylation of limonene enantiomers and analogs by recombinant (-)-limonene 3- and 6-hydroxylases from mint (Mentha) species: evidence for catalysis within sterically constrained active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 12. Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Light regulates the synthesis and accumulation of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Enigmatic Role of (+)-trans-Isolimonene as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-trans-Isolimonene, a naturally occurring monoterpene found in the essential oils of various plants, represents a fascinating yet underexplored component of the plant metabolome.[1][2][3] As a structural isomer of the well-studied limonene (B3431351), it is presumed to share a similar biosynthetic origin and play a role in plant defense mechanisms. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its biosynthesis, known biological activities, and the signaling pathways it may influence, largely inferred from studies on its more prevalent isomer. This document aims to serve as a foundational resource to stimulate further research into the specific functions and potential applications of this intriguing plant metabolite.
Introduction
Plants produce a vast and diverse array of secondary metabolites that are crucial for their interaction with the environment. Among these, monoterpenes are a significant class of C10 isoprenoids known for their roles in plant defense against herbivores and pathogens, as well as in attracting pollinators. This compound is a p-menthane (B155814) monoterpenoid, a structural isomer of limonene, that has been identified as a constituent of essential oils.[1][2] While research has extensively focused on limonene, the specific biological functions and mechanisms of action of this compound remain largely uncharacterized. This guide synthesizes the available information on this compound and provides a framework for future investigation.
Biosynthesis of this compound
The biosynthesis of monoterpenes in plants primarily occurs through the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids. This pathway synthesizes the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
While a specific "isolimonene synthase" has not been definitively characterized, the biosynthesis of this compound is believed to follow the general mechanism of monoterpene cyclization from geranyl pyrophosphate (GPP), the same precursor used for limonene synthesis.[4][5][6] The formation of different monoterpene isomers is determined by the specific folding of the GPP substrate within the active site of the terpene synthase enzyme, which dictates the series of carbocation intermediates and final cyclization and deprotonation steps.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for its extraction, identification, and in vitro/in vivo studies.
| Property | Value | Reference(s) |
| CAS Number | 5113-87-1 | [7] |
| Molecular Formula | C₁₀H₁₆ | [7] |
| Molecular Weight | 136.23 g/mol | [7] |
| Boiling Point | 165-166 °C | [1][8] |
| Density | 0.83 g/mL at 20 °C | [1][8] |
| Refractive Index (n20/D) | 1.47 | [1] |
| Optical Activity ([α]20/D) | +212±5°, c = 10% in ethanol |
Table 1: Physicochemical properties of this compound.
Biological Activities and Role as a Plant Metabolite
The role of this compound as a plant metabolite is primarily inferred from the well-documented functions of other monoterpenes, particularly its isomer, limonene. These compounds are key components of the plant's chemical defense arsenal.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties.[2][3] While specific quantitative data for this compound is scarce, studies on limonene have demonstrated its efficacy against a range of plant and human pathogens. The proposed mechanism of action involves the disruption of microbial cell membranes due to the lipophilic nature of the monoterpene.
Anti-inflammatory and Antioxidant Activities (Inferred from Limonene)
Extensive research on limonene has demonstrated significant anti-inflammatory and antioxidant activities.[9][10][11][12] It is plausible that this compound may exhibit similar properties.
-
Anti-inflammatory Effects: Limonene has been shown to reduce the expression of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[10] It also modulates the production of inflammatory cytokines like TNF-α and IL-1β.[12]
-
Antioxidant Effects: Limonene has been reported to enhance the activity of antioxidant enzymes like catalase and peroxidase, thereby reducing oxidative stress.[11]
Due to the lack of specific studies on this compound, the quantitative data on anti-inflammatory and antioxidant activities are based on its isomer, limonene (Table 2).
| Biological Activity | Model System | Key Findings | Reference(s) |
| Anti-inflammatory | Murine Macrophages (LPS-induced) | Inhibition of Nitric Oxide (NO) production | [10] |
| IC₅₀ values for various limonene-derived monoterpenes ranged from potent to weak | [10] | ||
| Jejunal Injury in Mice (LPS-induced) | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, COX-2) | [12] | |
| Antioxidant | Normal Murine Lymphocytes | Increased activity of catalase and peroxidase | [11] |
| Protection against H₂O₂-induced oxidative stress | [11] |
Table 2: Summary of anti-inflammatory and antioxidant activities of limonene, the structural isomer of this compound.
Cytotoxic Activity (Inferred from Limonene Derivatives)
While there is no direct evidence for the cytotoxic activity of this compound, various monoterpenes and their derivatives have been investigated for their potential as anticancer agents. For instance, certain carvone (B1668592) derivatives, which are oxygenated monoterpenes derived from limonene, have shown cytotoxic effects against cancer cell lines.
Signaling Pathways (Inferred from Limonene)
The molecular mechanisms underlying the biological activities of monoterpenes often involve the modulation of key cellular signaling pathways. Studies on limonene have identified its interaction with several important pathways involved in inflammation and cellular stress responses. It is hypothesized that this compound may act on similar pathways.
NF-κB and AP-1 Signaling
Limonene has been shown to suppress the activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[12] These factors are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Nrf2 Signaling
Limonene has also been found to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[12] Nrf2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, playing a crucial role in the cellular defense against oxidative stress.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound are crucial for advancing our understanding of this metabolite. The following are generalized protocols based on standard methods for monoterpene analysis.
Extraction of this compound from Plant Material
Objective: To extract volatile and semi-volatile compounds, including this compound, from plant tissues.
Methodology: Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Harvest fresh plant material (e.g., leaves, flowers).
-
Homogenize a known weight of the plant material (e.g., 1 g) in a suitable solvent (e.g., 5 mL of hexane (B92381) or dichloromethane) containing an internal standard (e.g., n-nonane at a known concentration).
-
-
Extraction:
-
Agitate the mixture for a specified time (e.g., 1 hour) at room temperature.
-
Centrifuge the mixture to pellet the plant debris.
-
Carefully transfer the supernatant (solvent extract) to a clean vial.
-
-
Concentration (Optional):
-
If the concentration of the target analyte is low, the extract can be concentrated under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C for 2 min, ramp at 5 °C/min to 180 °C, then ramp at 20 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Scan Range: m/z 40-500.
-
-
-
Identification and Quantification:
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Future Directions and Conclusion
This compound remains a relatively enigmatic player in the complex world of plant secondary metabolism. While its structural similarity to limonene provides a valuable starting point for hypothesizing its biological roles, dedicated research is imperative to elucidate its specific functions. Future research should focus on:
-
Isolation and characterization of a specific this compound synthase. This would confirm its biosynthetic pathway and allow for in vitro studies of its enzymatic mechanism.
-
Comprehensive biological activity screening. In vitro and in vivo studies are needed to determine the specific antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities of this compound.
-
Investigation of its role in plant defense. Studies using plants with altered levels of this compound could reveal its importance in protecting against specific pests and pathogens.
-
Elucidation of its molecular targets and signaling pathways. Identifying the specific proteins and signaling cascades that this compound interacts with will be crucial for understanding its mechanism of action.
References
- 1. (1R)-(+)-TRANS-ISOLIMONENE | 5113-87-1 [chemicalbook.com]
- 2. This compound | CAS#:5113-87-1 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limonene Synthase, the Enzyme Responsible for Monoterpene Biosynthesis in Peppermint, Is Localized to Leucoplasts of Oil Gland Secretory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. (1R)-(+)-TRANS-ISOLIMONENE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Anti-Inflammatory Activity of Limonene in the Prevention and Control of Injuries in the Respiratory System: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Isolimonene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolimonene (B49398), a lesser-known isomer of the widely studied limonene (B3431351), presents a compelling case for further investigation in the fields of organic chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of isolimonene isomers. It details the synthetic pathways, experimental protocols for isolation and characterization, and explores the potential biological significance of these compounds, with a focus on their interactions with key signaling pathways. This document aims to serve as a foundational resource for researchers interested in exploring the unique characteristics and potential applications of isolimonene and its stereoisomers.
Introduction
Isolimonene, systematically named p-mentha-2,8-diene, is a monoterpene that shares the same molecular formula (C₁₀H₁₆) as its more prevalent isomer, limonene. While limonene has been the subject of extensive research due to its abundance in citrus fruits and its diverse biological activities, isolimonene has remained relatively understudied. However, emerging research and historical chemical literature suggest that isolimonene and its isomers possess unique properties that warrant closer examination. This guide delves into the historical context of its discovery, the structural elucidation of its isomers, and the methodologies for their synthesis and characterization.
Discovery and History
The history of isolimonene is intertwined with the broader exploration of terpene chemistry in the late 19th and early 20th centuries. While the exact first isolation of isolimonene from a natural source is not as well-documented as that of limonene, its synthesis and characterization were pivotal in understanding the complex rearrangements and relationships within the terpene family.
A significant breakthrough in the availability of isolimonene came from the work of Albert B. Booth in the mid-20th century. US patents granted to Booth describe a process for the isomerization of 3-carene (B45970), a constituent of turpentine, into 4-carene, which is then thermally converted to d-trans-isolimonene[1][2]. This process provided a practical route to obtaining this specific isomer, opening the door for further investigation of its properties and potential applications.
Historical chemical literature also points to early synthetic work. Notably, the first synthesis of trans-isolimonene is attributed to the Russian chemist Lev Aleksandrovich Chugaev (also spelled Tshugaev) in 1903[3]. This early work laid the groundwork for understanding the stereochemistry and reactivity of this p-menthadiene isomer.
Isomers of Isolimonene
Isolimonene exists as several stereoisomers due to the presence of two chiral centers and a double bond within the cyclohexene (B86901) ring. The primary isomers are the cis and trans diastereomers, each of which can exist as a pair of enantiomers.
-
trans-Isolimonene: The isopropenyl group and the methyl group are on opposite sides of the cyclohexene ring. This exists as (+)-trans-isolimonene and (-)-trans-isolimonene.
-
cis-Isolimonene: The isopropenyl group and the methyl group are on the same side of the cyclohexene ring. This exists as (+)-cis-isolimonene and (-)-cis-isolimonene.
The specific stereochemistry of the isomers is crucial as it dictates their physical, chemical, and biological properties.
Physicochemical and Spectroscopic Data
Detailed characterization of each isomer is essential for its identification and for understanding its behavior. The following tables summarize the available quantitative data for isolimonene isomers.
Table 1: Physicochemical Properties of Isolimonene Isomers
| Property | This compound | Other Isomers |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol | 136.23 g/mol |
| CAS Number | 5113-87-1 | Not readily available |
| Boiling Point | 165-167.3 °C at 760 mmHg[3][4] | Data not readily available |
| Density | 0.824 - 0.83 g/mL at 20 °C[3][4] | Data not readily available |
| Refractive Index | n20/D 1.47 (lit.)[3][4] | Data not readily available |
Table 2: Spectroscopic Data for Isolimonene Isomers
| Technique | Isomer | Key Data Points |
| ¹H NMR | trans-Isolimonene (Predicted) | Data not experimentally verified in available literature. |
| cis-Isolimonene (Predicted) | Data not experimentally verified in available literature. | |
| ¹³C NMR | trans-Isolimonene (Predicted) | Data not experimentally verified in available literature. |
| cis-Isolimonene (Predicted) | Data not experimentally verified in available literature. | |
| Mass Spectrometry (EI) | (1R)-(+)-trans-Isolimonene | Molecular Ion (M⁺): m/z 136. Key fragments and their relative intensities would be expected, but a verified spectrum is not readily available. |
| Infrared (IR) Spectroscopy | Not specified | Characteristic peaks for C-H stretching and bending, and C=C stretching are expected. |
Note: Experimental spectroscopic data for purified isolimonene isomers is not widely available in the public domain. The data presented for NMR are based on predictions from chemical databases and require experimental verification.
Experimental Protocols
The synthesis and isolation of specific isolimonene isomers require carefully controlled conditions. The following sections outline general methodologies derived from the literature.
Synthesis of trans-Isolimonene from 3-Carene
This synthesis involves a two-step process as described in the patents by A.B. Booth[1][2].
Step 1: Isomerization of 3-Carene to 4-Carene
-
Principle: 3-Carene is isomerized to a near-equilibrium mixture with 4-carene using a strong base catalyst.
-
Reagents:
-
d-3-Carene
-
Sodium metal
-
o-Chlorotoluene (as a promoter for the sodium catalyst)
-
Xylene (solvent)
-
-
Procedure:
-
A mixture of 3-carene, sodium metal, and o-chlorotoluene in xylene is refluxed.
-
The reaction is monitored by gas chromatography until the desired ratio of 3-carene to 4-carene is achieved (typically approaching a 60:40 equilibrium).
-
The catalyst is then removed.
-
Step 2: Thermal Conversion of 4-Carene to d-trans-Isolimonene
-
Principle: The mixture containing 4-carene is heated, causing a thermal rearrangement to d-trans-isolimonene.
-
Procedure:
-
The 3-carene/4-carene mixture is heated to a temperature that promotes the isomerization of 4-carene to isolimonene.
-
The resulting mixture, containing unreacted 3-carene and the product d-trans-isolimonene, is then subjected to fractional distillation to separate the components based on their boiling points.
-
References
- 1. US3407241A - Isomerization of 3-carene to 4-carene and further conversion of 4-carene - Google Patents [patents.google.com]
- 2. US3407242A - Isomerization of 3-carene to 4-carene and further conversion of the 4-carene - Google Patents [patents.google.com]
- 3. Solvent-free Isomerization of 3-carene to 2-carene using Na/o-chlorotoluene Catalyst in trans-isolimonene Production – Oriental Journal of Chemistry [orientjchem.org]
- 4. P-Mentha-2,8-dien-1-ol | 22771-44-4 | Benchchem [benchchem.com]
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of (+)-trans-Isolimonene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-trans-Isolimonene, a naturally occurring monoterpene, is a chiral molecule with potential applications in fragrance, agriculture, and as a chiral building block in pharmaceutical synthesis. This document outlines a proposed enantioselective synthesis of this compound starting from the readily available achiral precursor, 4-isopropyl-3-methyl-2-cyclohexen-1-one. The key strategic step involves an asymmetric transfer hydrogenation of the enone to establish the desired stereochemistry at both chiral centers simultaneously. This protocol provides a detailed methodology for researchers interested in the asymmetric synthesis of terpenes and related chiral molecules.
Introduction
The enantioselective synthesis of complex chiral molecules from simple achiral precursors is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science industries. This compound, also known as (+)-p-mentha-2,8-diene, possesses two stereocenters, making its stereocontrolled synthesis a notable challenge. Traditional methods for obtaining enantiopure terpenes often rely on isolation from natural sources or chiral pool synthesis, which can be limited by availability and synthetic flexibility.
This application note details a robust and efficient catalytic asymmetric approach to this compound. The proposed synthetic route leverages a well-established asymmetric transfer hydrogenation reaction, which is known for its high enantioselectivity and operational simplicity. This method offers a practical alternative for the scalable production of enantiopure this compound for various research and development applications.
Proposed Synthetic Pathway
The overall synthetic strategy involves three main steps starting from 4-isopropyl-3-methyl-2-cyclohexen-1-one:
-
Asymmetric Transfer Hydrogenation: The prochiral enone is subjected to an asymmetric transfer hydrogenation using a chiral ruthenium catalyst to stereoselectively form the corresponding chiral allylic alcohol.
-
Wittig Olefination: The ketone functionality of the resulting intermediate is converted to an exocyclic double bond via a Wittig reaction.
-
Deoxygenation: The hydroxyl group is removed through a deoxygenation protocol to yield the final product, this compound.
Chiral HPLC Methods for the Separation of Isolimonene Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of isolimonene (B49398) enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles of chiral chromatography for structurally similar terpenes, offering a robust starting point for method development and optimization.
Introduction
Isolimonene, a monoterpene isomer of limonene, possesses a chiral center, leading to the existence of two enantiomers: (R)-isolimonene and (S)-isolimonene. As with many chiral compounds in the pharmaceutical and flavor industries, the individual enantiomers of isolimonene may exhibit distinct biological, pharmacological, and sensory properties. Therefore, the ability to separate and quantify these enantiomers is critical for quality control, efficacy studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for achieving such enantioselective separations. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including terpenes.
This application note details a proposed HPLC method for the successful chiral separation of isolimonene enantiomers, leveraging normal-phase chromatography on a polysaccharide-based CSP.
Experimental Protocols
The following protocol provides a comprehensive starting point for the chiral separation of isolimonene enantiomers. Optimization of these conditions may be necessary depending on the specific HPLC system, column, and sample matrix.
Materials and Reagents
-
HPLC System: A standard HPLC system equipped with a pump capable of delivering isocratic mobile phases, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Examples include columns packed with amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support (e.g., CHIRALPAK® AD-H, Lux® Amylose-1). A typical column dimension would be 250 mm x 4.6 mm, with a 5 µm particle size.
-
Solvents: HPLC grade n-hexane and isopropanol (B130326) (IPA).
-
Sample: A solution of racemic isolimonene dissolved in the mobile phase or a compatible solvent.
Sample Preparation
-
Prepare a stock solution of racemic isolimonene at a concentration of 1 mg/mL in n-hexane or the initial mobile phase composition.
-
From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter prior to injection.
HPLC Method Parameters
The following table outlines the recommended starting conditions for the chiral HPLC separation of isolimonene enantiomers.
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALPAK® AD-H), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (adjust as necessary based on elution times) |
Method Optimization
The separation of enantiomers can be sensitive to the mobile phase composition and temperature. To optimize the separation, consider the following:
-
Mobile Phase Composition: The ratio of n-hexane to the polar modifier (isopropanol) is a critical parameter. A lower percentage of IPA will generally lead to longer retention times and potentially better resolution. Conversely, increasing the IPA concentration will decrease retention times. It is recommended to screen a range of IPA concentrations (e.g., 0.5% to 5%).
-
Temperature: Column temperature can influence enantioselectivity. Evaluate temperatures in the range of 15 °C to 40 °C. Lower temperatures often, but not always, improve resolution.[1]
Data Presentation: Expected Chromatographic Results
Under the proposed conditions, baseline separation of the two isolimonene enantiomers is anticipated. The following table presents hypothetical data for retention time (t R ), resolution (R s ), and separation factor (α) based on separations of structurally similar monoterpenes on polysaccharide CSPs.[2] This data is illustrative and will vary depending on the specific column and optimized conditions used.
| Enantiomer | Retention Time (t R ) (min) | Resolution (R s ) | Separation Factor (α) |
| Enantiomer 1 | ~12.5 | \multirow{2}{}{> 1.5} | \multirow{2}{}{~1.2} |
| Enantiomer 2 | ~14.0 |
-
Resolution (R s ): A measure of the degree of separation between two peaks. A value > 1.5 indicates baseline separation.
-
Separation Factor (α): The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation.
Mandatory Visualizations
Caption: Experimental workflow for the chiral HPLC separation of isolimonene enantiomers.
Caption: Principle of chiral separation of isolimonene enantiomers on a chiral stationary phase.
References
Application Notes & Protocols: Synthesis of Bioactive β-Amino Alcohols from (+)-Limonene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct synthetic routes utilizing (+)-trans-isolimonene remain sparsely documented in scientific literature, its structural isomer, (+)-limonene, serves as a readily available and cost-effective chiral precursor for the synthesis of a diverse range of bioactive molecules. This document details the synthesis of β-amino alcohol derivatives from (+)-limonene oxide, a direct derivative of (+)-limonene. These synthesized compounds have demonstrated potent antileishmanial activity, highlighting the utility of limonene (B3431351) isomers in developing novel therapeutic agents.[1][2][3][4][5][6]
The protocol herein is based on the regioselective aminolysis of (+)-limonene oxide, yielding a series of β-amino alcohols. Notably, two derivatives from this series have exhibited significantly greater in vitro activity against Leishmania (Viannia) braziliensis promastigotes than the standard clinical drug, Pentamidine.[1][2][3][4]
Data Presentation: Antileishmanial Activity
The following table summarizes the in vitro activity of the most potent synthesized limonene β-amino alcohol derivatives against the promastigote form of Leishmania (Viannia) braziliensis.
| Compound ID | Structure | Yield (%) | LD50 (µM)[7][8] |
| 3b | ((1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)-2-(propylamino)cyclohexan-1-ol) | 75 | 0.71 ± 0.095 |
| 3f | ((1S,2S,4R)-1-methyl-2-(phenylamino)-4-(prop-1-en-2-yl)cyclohexan-1-ol) | 68 | 0.408 ± 0.01 |
| Pentamidine | Standard Drug | N/A | ~48.5 |
| (+)-Limonene | Starting Material Precursor | N/A | Inactive |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the β-amino alcohol derivatives from (+)-limonene oxide.
Materials and Equipment
-
(+)-Limonene oxide
-
Selected primary amine (e.g., propylamine (B44156), aniline, allylamine)
-
Deionized water
-
Calcium chloride (CaCl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Glass beaker or round-bottom flask
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Analytical equipment for characterization (FTIR, Mass Spectrometry, NMR)
General Synthesis of Limonene β-Amino Alcohols
The synthesis involves the regioselective ring-opening of the epoxide in (+)-limonene oxide by a primary amine.[3][5][6]
Procedure for the synthesis of 1-methyl-2-(allylamino)-4-isopropenyl-cyclohexanol (Example Compound 3a):
-
To a glass beaker, add (+)-limonene oxide (19.7 mmol), deionized water (0.55 mL), and allylamine (B125299) (56.4 mmol).[3][6]
-
Heat the mixture to 100°C under continuous magnetic stirring for 24 hours.[3][6]
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
Begin the purification by acid-base extraction:
-
Dissolve the mixture in an organic solvent (e.g., 50 mL of dichloromethane).
-
Transfer the solution to a separatory funnel and wash with an acidic solution (e.g., 3 x 30 mL of 1M HCl) to protonate the amine and extract it into the aqueous layer.
-
Separate the aqueous layer containing the protonated product.
-
Basify the aqueous layer with a basic solution (e.g., 2M NaOH) to a pH > 10 to deprotonate the amino alcohol.
-
Extract the product back into an organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
-
Combine the organic layers containing the purified product.
-
Dry the organic solution over anhydrous calcium chloride (CaCl₂).[3][5]
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified β-amino alcohol.[3][5]
-
Characterize the final product using FTIR, Mass Spectrometry, and NMR to confirm its structure.
This general procedure can be adapted for the synthesis of other derivatives by substituting allylamine with other primary amines such as propylamine or aniline.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis and purification of limonene β-amino alcohols.
Logical Relationship of Synthesis and Activity
Caption: From natural precursor to bioactive compounds.
References
- 1. [PDF] Synthesis of limonene beta-amino alcohol derivatives in support of new antileishmanial therapies. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of limonene beta-amino alcohol derivatives in support of new antileishmanial therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. iscientific.org [iscientific.org]
- 6. scielo.br [scielo.br]
- 7. primescholars.com [primescholars.com]
- 8. primescholars.com [primescholars.com]
Application Notes and Protocols: (+)-trans-Isolimonene as a Precursor for Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of (+)-trans-isolimonene as a versatile starting material in the synthesis of novel fragrance compounds. The protocols focus on the allylic oxidation of this compound to produce valuable p-menthane (B155814) derivatives, which are known for their potential in fragrance applications.
Introduction
This compound, a lesser-known isomer of limonene (B3431351), presents a unique scaffold for the synthesis of novel fragrance compounds. Its distinct stereochemistry and reactivity offer opportunities to create unique odorants. This document outlines a key transformation of this compound: allylic oxidation to yield (+)-p-mentha-2,8-dien-1-ol, a compound with potential floral and green aroma characteristics. While many synthetic routes in the fragrance industry utilize more common terpenes like limonene and pinene, the exploration of alternative precursors like this compound can lead to the discovery of new and valuable fragrance molecules.
Key Synthetic Transformation: Allylic Oxidation
Allylic oxidation is a powerful method for introducing a hydroxyl group at a position adjacent to a double bond. In the case of this compound, this reaction can be directed to the allylic position of the cyclohexene (B86901) ring, yielding (+)-p-mentha-2,8-dien-1-ol. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation.[1][2] The reaction proceeds via an ene reaction followed by a[3][4]-sigmatropic rearrangement.[2][5] To improve safety and yield, a catalytic amount of selenium dioxide can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide.[6]
Logical Relationship of the Synthesis
Caption: Synthetic pathway from this compound to a fragrance compound.
Quantitative Data Summary
The following table summarizes expected quantitative data for the allylic oxidation of this compound based on similar reactions with terpenes. Actual results may vary depending on specific reaction conditions and scale.
| Parameter | Expected Value/Range | Analytical Method |
| Starting Material | ||
| This compound Purity | ≥95% | Gas Chromatography (GC) |
| Reaction Conditions | ||
| SeO₂ Loading | 1-5 mol% | - |
| t-butyl hydroperoxide | 1.1-1.5 equivalents | - |
| Reaction Temperature | 25-40 °C | - |
| Reaction Time | 12-24 hours | Thin Layer Chromatography (TLC) |
| Product | ||
| Yield of (+)-p-mentha-2,8-dien-1-ol | 40-60% | GC, NMR Spectroscopy |
| Purity of (+)-p-mentha-2,8-dien-1-ol | >95% after purification | GC, NMR Spectroscopy |
| Spectroscopic Data (Typical) | ||
| ¹H NMR (CDCl₃, δ) | 5.5-5.8 (m, 2H, vinylic), 4.0-4.2 (m, 1H, CH-OH), 1.7-2.2 (m, 6H), 1.2-1.6 (m, 5H) | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, δ) | 130-140 (vinylic), 65-75 (CH-OH), 20-40 (aliphatic) | NMR Spectroscopy |
| Infrared (cm⁻¹) | 3300-3400 (O-H), 3010-3080 (C-H, vinylic), 1640-1680 (C=C) | IR Spectroscopy |
| Mass Spectrometry (m/z) | 154 (M⁺), 136 (M⁺ - H₂O) | GC-MS |
Experimental Protocol: Synthesis of (+)-p-mentha-2,8-dien-1-ol
This protocol is a general guideline for the catalytic allylic oxidation of this compound.
Materials and Reagents:
-
This compound (≥95% purity)
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (70% in water)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for temperature control)
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow
Caption: Workflow for the synthesis and purification of (+)-p-mentha-2,8-dien-1-ol.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and a catalytic amount of selenium dioxide (0.02 eq) in anhydrous dichloromethane.
-
Addition of Co-oxidant: Cool the mixture to 0°C using an ice bath. Slowly add tert-butyl hydroperoxide (1.2 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture again to 0°C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any remaining peroxides.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure (+)-p-mentha-2,8-dien-1-ol.
Safety Precautions: Selenium compounds are toxic.[6] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care.
Conclusion
This compound serves as a viable and interesting precursor for the synthesis of fragrance compounds. The allylic oxidation protocol described provides a pathway to (+)-p-mentha-2,8-dien-1-ol, a molecule with potential applications in the fragrance industry. Further exploration of other chemical transformations on the this compound scaffold could lead to a wider range of novel odorants. Researchers are encouraged to adapt and optimize these methods for the discovery and development of new fragrance ingredients.
References
Application Notes and Protocols for Transdermal Drug Delivery Using (+)-trans-Isolimonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-Isolimonene, a natural monoterpene, holds significant promise as a penetration enhancer for transdermal drug delivery (TDD). This document provides detailed application notes and protocols for utilizing this compound to improve the systemic delivery of therapeutic agents through the skin. Terpenes, including isomers of limonene (B3431351), are recognized for their ability to reversibly disrupt the barrier function of the stratum corneum, thereby facilitating the permeation of a wide range of drug molecules.[1][2][3] These protocols are designed to guide researchers in the formulation, in vitro evaluation, and mechanistic analysis of transdermal systems incorporating this compound. While specific quantitative data for this compound is an emerging area of research, the provided data for related limonene isomers serves as a strong foundation for experimental design.
Mechanism of Action
The primary mechanism by which this compound and other terpenes enhance transdermal drug delivery is through the reversible disruption of the highly organized lipid structure of the stratum corneum.[1][2][3] This is achieved through several biophysical interactions:
-
Lipid Fluidization: Terpenes insert themselves into the intercellular lipid matrix of the stratum corneum, disrupting the tight packing of ceramides, cholesterol, and free fatty acids. This increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules.
-
Increased Drug Partitioning: By altering the lipophilic nature of the stratum corneum, this compound can increase the partitioning of a drug from the formulation into the skin.[2]
-
Interaction with Keratin: Terpenes may also interact with intracellular keratin, causing a conformational change that can further contribute to increased skin permeability.
References
Application Notes & Protocols: Formulation of (+)-trans-Isolimonene in Microemulsions for Enhanced Oral Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the formulation, characterization, and evaluation of (+)-trans-Isolimonene-loaded microemulsions to improve its oral bioavailability.
Introduction
This compound is a natural monoterpene with potential therapeutic applications. However, its hydrophobic nature and poor aqueous solubility can limit its oral bioavailability, restricting its clinical utility. Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, often in combination with a cosurfactant. These formulations can encapsulate lipophilic drugs like this compound, presenting them in a solubilized form that can enhance their absorption across the gastrointestinal tract.
This document outlines the necessary protocols for the development and evaluation of an oral microemulsion formulation of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the rational design of a microemulsion formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| Appearance | Liquid | N/A |
| Boiling Point | 165-166 °C | [2] |
| Density | 0.83 g/mL at 20 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| LogP | 3.16480 | [4] |
Microemulsion Formulation Development
The development of a stable microemulsion involves the careful selection of an oil phase, surfactant, and cosurfactant. The optimal ratios of these components are determined by constructing a pseudo-ternary phase diagram.
Excipient Selection
-
Oil Phase: The oil phase should have good solubilizing capacity for this compound. Given its terpene structure, medium-chain triglycerides (e.g., Capryol 90) or fatty acid esters (e.g., ethyl oleate) are suitable candidates. Limonene itself can also be a component of the oil phase.
-
Surfactant: Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12) are preferred for forming oil-in-water (o/w) microemulsions. Commonly used surfactants include polysorbates (e.g., Tween 80), polyoxyl castor oils (e.g., Cremophor RH40, Cremophor EL), and caprylocaproyl polyoxyl-8 glycerides (e.g., Labrasol).[5][6]
-
Cosurfactant: A cosurfactant is often required to reduce the interfacial tension and increase the fluidity of the interface. Short to medium-chain alcohols (e.g., ethanol, isopropanol) or glycols (e.g., Transcutol P, propylene (B89431) glycol) are frequently used.[4]
Protocol for Constructing a Pseudo-Ternary Phase Diagram
The water titration method is commonly employed to construct the phase diagram and identify the microemulsion region.
-
Prepare Surfactant:Cosurfactant (Sₘᵢₓ) Mixtures: Prepare mixtures of the selected surfactant and cosurfactant at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
Prepare Oil and Sₘᵢₓ Mixtures: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Aqueous Titration: Titrate each oil/Sₘᵢₓ mixture with water dropwise under constant stirring.
-
Observation: After each addition of water, visually inspect the mixture for transparency and homogeneity. The point at which the mixture becomes clear and isotropic indicates the formation of a microemulsion.
-
Plotting the Diagram: The compositions of the clear and isotropic mixtures are plotted on a triangular coordinate system to delineate the microemulsion region.
Example Formulations
The following table presents example compositions of limonene-based microemulsions that can serve as a starting point for formulating this compound.
| Formulation Code | Oil Phase (% w/w) | Surfactant/Cosurfactant (Sₘᵢₓ) (% w/w) | Aqueous Phase (% w/w) | Reference |
| L-SMEDDS | Ethyl Oleate (14.2%) + Limonene (28.6%) | Cremophor EL/Isopropanol (1:1) (57.2%) | N/A (Self-microemulsifying) | [2] |
| L-ME-1 | Limonene (7.1-30.8%) | Labrasol® (28.6-57.1%) | Water (20.0-64.3%) | [5] |
| L-ME-2 | Limonene & Gelucire® (25%) | Labrasol® & Labrafil® (4:1) (16.7%) | Deionized water (58.3%) | [7] |
Physicochemical Characterization of the Microemulsion
Once formulated, the microemulsion must be characterized to ensure it meets the required quality attributes.
| Parameter | Method | Typical Values |
| Appearance | Visual Inspection | Clear, transparent, and isotropic liquid |
| Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 150 nm, PDI < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | -10 to -30 mV (for o/w microemulsions) |
| pH | pH meter | 5.5 - 7.0 |
| Viscosity | Viscometer (e.g., Brookfield) | Low viscosity |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical droplets |
Experimental Protocols
In Vitro Drug Release Study
This study evaluates the release of this compound from the microemulsion in simulated gastrointestinal fluids.
-
Apparatus: Use a dialysis bag method or a Franz diffusion cell.
-
Release Medium: Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8).
-
Procedure:
-
Place a known amount of the this compound loaded microemulsion into the dialysis bag or donor compartment.
-
Immerse the bag or place the donor compartment in contact with the release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Caco-2 Cell Permeability Assay
This in vitro model predicts the intestinal absorption of this compound.
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound microemulsion, diluted in transport buffer, to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
In Vivo Oral Bioavailability Study in Rats
This study determines the pharmacokinetic profile of this compound after oral administration of the microemulsion.
-
Animals: Use male Sprague-Dawley or Wistar rats, fasted overnight before the experiment.
-
Dosing:
-
Divide the rats into two groups: a control group receiving a suspension of this compound and a test group receiving the microemulsion formulation.
-
Administer the formulations orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Extract this compound from the plasma samples using liquid-liquid or solid-phase extraction.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cₘₐₓ (maximum plasma concentration), Tₘₐₓ (time to reach Cₘₐₓ), AUC (area under the plasma concentration-time curve), and t₁/₂ (half-life).
-
The relative bioavailability of the microemulsion is calculated as: (AUCₘᵢ𝒸ᵣₒₑₘᵤₗₛᵢₒₙ / AUCₛᵤₛₚₑₙₛᵢₒₙ) * 100.
-
Example Pharmacokinetic Data for a Terpene Microemulsion in Rats
| Parameter | Terpene Suspension | Terpene Microemulsion |
| Cₘₐₓ (ng/mL) | 150 ± 35 | 850 ± 120 |
| Tₘₐₓ (h) | 2.0 ± 0.5 | 1.0 ± 0.25 |
| AUC₀₋₂₄ (ng·h/mL) | 1200 ± 250 | 5500 ± 700 |
| Relative Bioavailability (%) | - | ~460% |
Note: This is example data for illustrative purposes and may not be representative of this compound.
Analytical Method: LC-MS/MS for Quantification in Plasma
A sensitive and specific LC-MS/MS method is required for the accurate quantification of this compound in biological matrices.
| Parameter | Description |
| Chromatographic System | UHPLC system (e.g., Thermo Scientific™ Vanquish™) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific™ TSQ Quantis™) |
| Column | C18 column (e.g., 150 mm length) |
| Mobile Phase | Gradient of water and methanol |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode |
| Detection | Selected Reaction Monitoring (SRM) |
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound microemulsions.
Caption: Proposed mechanism of enhanced oral absorption of this compound via a microemulsion.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-microemulsifying Drug Delivery System for Improved Oral Delivery of Limonene: Preparation, Characterization, in vitro and in vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of three triterpenes in rat plasma by LC-MS/MS and its application to a pharmacokinetic study of Rhizoma Alismatis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tailored Limonene-Based Nanosized Microemulsion: Formulation, Physicochemical Characterization and In Vivo Skin Irritation Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Properties of (+)-trans-Isolimonene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the antimicrobial properties of various limonene (B3431351) isomers, particularly D-limonene and L-limonene. However, there is a significant lack of specific quantitative data on the antimicrobial activity of (+)-trans-Isolimonene and its derivatives. The following application notes and protocols are primarily based on the well-documented activities of closely related limonene isomers and provide a framework for the investigation of this compound.
Introduction
This compound, also known as (+)-p-Mentha-2,8-diene, is a natural monoterpene found in the essential oils of various plants[1][2]. While its chemical properties are defined, its biological activities, particularly its antimicrobial effects, are not extensively reported in current scientific literature. In contrast, its isomers, D-limonene and L-limonene, have been the subject of numerous studies demonstrating broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi[3][4][5]. This document provides a comprehensive overview of the known antimicrobial properties of limonene isomers and their derivatives as a predictive guide for studying this compound. Detailed protocols for the evaluation of antimicrobial efficacy are also presented.
Quantitative Antimicrobial Data of Limonene Isomers and Derivatives
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the available data for limonene isomers against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Limonene Isomers against Bacteria
| Microorganism | Isomer | MIC (µg/mL) | Reference |
| Staphylococcus aureus | D-Limonene | 13000 | [5] |
| Staphylococcus aureus | L-Limonene | 4000 | [5] |
| Escherichia coli | D-Limonene | 11000 | [5] |
| Escherichia coli | L-Limonene | 8000 | [5] |
| Listeria monocytogenes | Limonene (isomer not specified) | 20000 (20 mL/L) | [6] |
| Xanthomonas oryzae pv. oryzae | D-Limonene | > 136.23 (1 mM) | [7] |
| Xanthomonas oryzae pv. oryzae | L-Limonene | > 136.23 (1 mM) | [7] |
Table 2: Antimicrobial Activity of Limonene β-Amino Alcohol Derivatives against Staphylococcus aureus
| Compound | MIC (µg/mL) |
| Limonene β-amino alcohol 6a | >128 |
| Limonene β-amino alcohol 6b | >128 |
| Limonene β-amino alcohol 6c | 64 |
| Limonene β-amino alcohol 6d | 32 |
| Limonene β-amino alcohol 6e | 64 |
| Limonene β-amino alcohol 6f | 32 |
| Limonene β-amino alcohol 6g | 64 |
| Limonene β-amino alcohol 6h | >128 |
| Ciprofloxacin (Control) | >128 |
Data extracted from a study on synergistic antibacterial activity. The derivatives were synthesized from limonene oxide.[8][9]
Postulated Mechanism of Antimicrobial Action
The antimicrobial action of monoterpenes like limonene is generally attributed to their ability to disrupt the structure and function of microbial cell membranes. This lipophilic nature allows them to partition into the lipid bilayer, leading to a cascade of detrimental effects[3].
Key Mechanisms:
-
Membrane Disruption: Insertion of limonene into the cell membrane increases its fluidity and permeability. This disrupts the proton motive force, impairs ion transport, and leads to the leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins.
-
Inhibition of Cellular Respiration: By disrupting the cell membrane, limonene can interfere with the electron transport chain and oxidative phosphorylation, leading to a decrease in ATP synthesis.
-
Enzyme Inhibition: Limonene and its derivatives may interact with and inhibit the activity of key microbial enzymes involved in metabolic pathways or cell wall synthesis.
-
Inhibition of Biofilm Formation: Some studies have shown that limonene can inhibit the formation of biofilms, which are critical for the survival and virulence of many pathogenic microbes[5][7].
The following diagram illustrates the proposed antimicrobial mechanism of action for limonene, which can serve as a working model for investigating this compound.
References
- 1. This compound | CAS#:5113-87-1 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. upfinder.upf.edu [upfinder.upf.edu]
- 8. primescholars.com [primescholars.com]
- 9. primescholars.com [primescholars.com]
Troubleshooting & Optimization
Navigating the Stereoselective Synthesis of (+)-trans-Isolimonene: A Technical Support Center
The stereoselective synthesis of (+)-trans-Isolimonene, a p-menthadiene natural product, presents a significant challenge for synthetic chemists. Achieving the desired (3R,6R) configuration requires precise control over reaction conditions to favor the formation of the correct diastereomer and enantiomer. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during this intricate synthesis.
Troubleshooting Guide
Researchers often face challenges in controlling stereoselectivity, managing side reactions, and purifying the final product. This guide addresses specific problems in a question-and-answer format.
Issue 1: Poor Diastereoselectivity in the Key Stereocenter-Forming Step
-
Question: My reaction is producing a mixture of diastereomers with a low ratio of the desired trans-isomer to the undesired cis-isomer. What factors influence this, and how can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity is a common problem and can be influenced by several factors. The choice of starting material and the synthetic route are critical. For instance, in syntheses starting from (+)-limonene oxide, the regioselective and stereoselective opening of the epoxide ring is a key challenge. Many methods result in the formation of significant isomeric mixtures.[1][2]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst can profoundly impact the stereochemical outcome. For reactions involving epoxide ring-opening, Lewis acids are often employed. Experimenting with different Lewis acids (e.g., ZnCl₂, Ti(OiPr)₄, Sc(OTf)₃) can alter the transition state geometry and favor the formation of the desired trans-product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of stereoisomeric transition states. A systematic screening of solvents with varying properties (e.g., toluene, dichloromethane, THF, acetonitrile) is recommended.
-
Temperature Control: Reaction temperature plays a crucial role in selectivity. Lowering the temperature often enhances stereoselectivity by favoring the kinetically controlled product. It is advisable to run the reaction at various temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimal condition.
-
Protecting Groups: If applicable to your synthetic strategy, the nature and size of protecting groups on the substrate can direct the stereochemical course of the reaction through steric hindrance.
-
Issue 2: Formation of Multiple Isomeric Byproducts
-
Question: Besides the cis/trans diastereomers, my reaction mixture contains several other isomeric impurities, complicating purification. What are the likely side reactions, and how can they be minimized?
-
Answer: The formation of multiple p-menthadiene isomers is a frequent complication, particularly in acid-catalyzed isomerizations of limonene. These reactions can lead to a complex mixture of products, including α-terpinene, γ-terpinene, and terpinolene, in addition to isolimonene.
Troubleshooting Steps:
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote undesired isomerization and aromatization to p-cymene. Monitor the reaction progress closely using GC or TLC and quench the reaction as soon as the desired product is formed in maximum yield.
-
Choice of Acid Catalyst: The strength and nature of the acid catalyst are critical. Strong acids can lead to a lack of selectivity. Consider using milder or solid acid catalysts which can offer better control.
-
Controlled Addition of Reagents: Slow, dropwise addition of reagents can help maintain low concentrations of reactive intermediates and minimize side reactions.
-
Issue 3: Difficulty in Separating Stereoisomers
-
Question: I have a mixture of this compound and its cis-isomer, but they are proving difficult to separate by standard column chromatography. What are the best methods for purification?
-
Answer: The separation of diastereomers with similar polarities is a common purification challenge.
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and can also be effective for diastereomers. Screening different chiral stationary phases (e.g., polysaccharide-based columns) and mobile phase compositions is recommended. For positional isomers, specialized columns like phenyl or pentafluorophenyl (PFP) columns can be effective.[3]
-
Gas Chromatography (GC): For volatile compounds like p-menthadienes, preparative GC can be an excellent method for obtaining high-purity isomers. Chiral GC columns can also be employed.
-
Derivatization: If direct separation is challenging, consider derivatizing the mixture to form compounds with more significant differences in their physical properties. For example, if your synthetic route involves an alcohol intermediate, esterification with a bulky chiral acid can create diastereomeric esters that are more easily separated by chromatography. The desired isomer can then be recovered by hydrolysis.
-
Fractional Distillation: While challenging for isomers with close boiling points, fractional distillation under reduced pressure can sometimes enrich the desired isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the stereoselective synthesis of this compound?
A1: A common and logical starting material is (+)-limonene, which is readily available and possesses one of the required chiral centers. Synthetic strategies often involve stereoselective functionalization of the double bonds. Another approach involves the use of (+)-limonene oxide.[1][2]
Q2: How can I confirm the stereochemistry of my final product?
A2: The stereochemistry of this compound can be confirmed by comparing its spectroscopic data with literature values. Key analytical techniques include:
-
Chiral GC or HPLC: Co-injection with an authentic standard of this compound is the most definitive method.
-
Polarimetry: Measurement of the specific rotation ([α]D) should be consistent with the reported value for the pure enantiomer. For this compound, a positive specific rotation is expected.
-
NMR Spectroscopy: While ¹H and ¹³C NMR can confirm the overall structure, advanced NMR techniques like NOESY can provide information about the relative stereochemistry (trans configuration) by observing through-space correlations between protons.
Q3: Are there any organocatalytic methods for the synthesis of p-menthadienes?
A3: Organocatalysis is a powerful tool in asymmetric synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not widely reported in the initial search, the principles of organocatalysis, such as asymmetric Diels-Alder reactions or Michael additions, could be applied to construct the substituted cyclohexene (B86901) ring with high stereocontrol.
Quantitative Data Summary
| Product | Starting Material | Key Transformation | Reported Yield | Stereoselectivity (dr or er) | Reference |
| (+)-p-mentha-2,8-dien-1-ol | (+)-Limonene oxide | Epoxide ring opening | ~50% (overall) | >20:1 (regioselectivity) | [1] |
| p-mentha-2,8-dien-1-ol | (R)-(+)-limonene | Photooxidation/reduction | 1.5 g (from 37.5 mmol) | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of (+)-p-mentha-2,8-dien-1-ol from (+)-Limonene Oxide (Adapted from[1])
This protocol describes a key step in a potential route towards p-menthadiene structures.
-
Reaction Setup: To a solution of (+)-limonene oxide in a suitable aprotic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., LiOAc) at room temperature.
-
Amine Addition: Slowly add a secondary amine (e.g., dimethylamine) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 50 °C) and monitor its progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude amine adduct can be purified by forming an acid salt (e.g., with HCl) followed by neutralization, or by column chromatography.
-
Elimination: The purified amine adduct is then subjected to an elimination reaction (e.g., oxidation to an N-oxide followed by pyrolysis) to yield (+)-p-mentha-2,8-dien-1-ol.
Visualizations
Logical Workflow for Troubleshooting Poor Diastereoselectivity
Caption: A logical workflow for troubleshooting and optimizing the diastereoselectivity in the synthesis of this compound.
General Synthetic Pathway and Potential Side Reactions
References
Technical Support Center: Optimization of (+)-trans-Isolimonene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-trans-Isolimonene. The content addresses common challenges and offers insights into optimizing reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the acid-catalyzed isomerization of (+)-limonene.
Question: Why is the yield of this compound low, and how can it be improved?
Answer: Low yields of this compound are a common challenge due to the formation of a complex mixture of thermodynamically favored isomers during the isomerization of (+)-limonene. Key factors influencing the yield include:
-
Catalyst Choice: The type of acid catalyst plays a crucial role. While strong Brønsted acids can lead to high conversion rates, they may also promote the formation of more stable isomers like α-terpinene and γ-terpinene, as well as dehydrogenation to p-cymene.[1][2][3] The use of heterogeneous catalysts, such as certain zeolites or metal-macrocycle frameworks, may offer better selectivity by influencing the reaction pathway through steric hindrance or specific active site interactions.[2][4]
-
Reaction Temperature: Higher temperatures generally increase the reaction rate but can also favor the formation of thermodynamically more stable byproducts. Operating at lower temperatures may kinetically favor the formation of less stable isomers, potentially including this compound, but will likely require longer reaction times or a more active catalyst.
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Reaction Time: Prolonged reaction times can lead to the conversion of the initial products into more stable isomers. Therefore, optimizing the reaction time is critical to isolate the desired product before it isomerizes further.[3]
To improve the yield, consider a systematic optimization of these parameters. Screening different catalysts, running the reaction at a range of temperatures, and analyzing aliquots at various time points can help identify the optimal conditions for maximizing the concentration of this compound.
Question: My reaction produces a complex mixture of isomers. How can I increase the selectivity for this compound?
Answer: Achieving high selectivity is paramount. The acid-catalyzed isomerization of limonene (B3431351) can produce a variety of p-menthadiene isomers, including terpinolene (B10128), α-terpinene, and γ-terpinene.[3][5][6] Strategies to enhance selectivity include:
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Catalyst Engineering: The use of shape-selective catalysts, such as zeolites or porous metal-macrocycle frameworks, can control which isomers are formed by creating a sterically constrained environment around the active site.[2][4] This approach can kinetically suppress the formation of undesired, thermodynamically more stable products.
-
Solvent Effects: The choice of solvent can influence the reaction pathway and product distribution. While many isomerizations are run neat, exploring different solvents with varying polarities may impact the stability of the carbocation intermediates and thus the selectivity.
-
Kinetic vs. Thermodynamic Control: To favor the kinetically controlled product, which may be this compound, milder reaction conditions (lower temperature, shorter reaction time) are generally preferred. High temperatures and long reaction times tend to favor the thermodynamically most stable products.
Question: How can I effectively separate this compound from other isomers in the product mixture?
Answer: The separation of closely related isomers with similar boiling points and polarities presents a significant challenge.[7] Effective purification methods include:
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.
-
Chromatography: For smaller scale purifications or when boiling points are very close, column chromatography is the preferred method.[7] A non-polar stationary phase (e.g., silica (B1680970) gel) with a non-polar eluent (e.g., hexanes) is a good starting point. The separation can be optimized by adjusting the eluent system. Preparative gas chromatography (Prep-GC) can also be employed for high-purity separation of small quantities.
-
Crystallization: If the desired isomer can be derivatized to a crystalline compound, fractional crystallization could be a viable purification strategy.
Question: I am observing catalyst deactivation. What are the possible causes and solutions?
Answer: Catalyst deactivation can occur through several mechanisms, particularly with heterogeneous catalysts.
-
Coke Formation: At higher temperatures, polymerization or dehydrogenation of the terpenes can lead to the formation of heavy byproducts ("coke") that block the active sites of the catalyst.
-
Leaching of Active Species: For supported catalysts, the active species may leach into the reaction mixture.
-
Poisoning: Impurities in the starting material can act as catalyst poisons.
To mitigate deactivation, consider lowering the reaction temperature, ensuring the purity of the starting limonene, and periodically regenerating the catalyst if possible (e.g., by calcination to burn off coke).
Frequently Asked Questions (FAQs)
Question: What is the general mechanism for the acid-catalyzed isomerization of (+)-limonene?
Answer: The acid-catalyzed isomerization of (+)-limonene proceeds through a series of carbocation intermediates. The reaction is initiated by the protonation of one of the double bonds in the limonene molecule by an acid catalyst. This is followed by a series of rearrangements (hydride and methyl shifts) and deprotonation steps to yield various isomeric p-menthadienes. The specific carbocation intermediates formed and their relative stabilities, which are influenced by the catalyst and reaction conditions, determine the final product distribution.[3][5][6]
Question: What are the key reaction parameters to control in the synthesis of this compound?
Answer: The key parameters to control are:
-
Catalyst Type and Concentration: Influences reaction rate and selectivity.
-
Temperature: Affects reaction rate and the balance between kinetic and thermodynamic products.
-
Reaction Time: Determines the extent of conversion and the potential for subsequent isomerization to undesired products.
-
Solvent: Can influence catalyst activity and product selectivity.
-
Purity of Starting Material: Impurities can affect catalyst performance.
Question: Which analytical techniques are suitable for monitoring the reaction progress and product distribution?
Answer:
-
Gas Chromatography (GC): An excellent technique for separating and quantifying the volatile components of the reaction mixture, allowing for the determination of the relative amounts of starting material and various isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structure of the different isomers present in the product mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation power of GC with the identification capabilities of mass spectrometry to confirm the identity of the reaction products.
Data Presentation
Table 1: Influence of Reaction Conditions on Limonene Isomerization Product Distribution
| Catalyst | Temperature (°C) | Time (h) | Limonene Conversion (%) | Major Products | Reference |
| Ti-SBA-15 | 160 | 3 | ~90 | Terpinolene, α-terpinene, γ-terpinene, p-cymene | [3] |
| Ti-MCM-41 | 160 | 23 | 92 | Terpinolene, p-cymene | [8] |
| H-FER (T) | 65 | 1 | 38 | α-terpinene, γ-terpinene, terpinolene, p-cymene | [3] |
| 2-NBSA@MMF | 25 | 51 | 45 | Terpinolene (91% selectivity) | [2] |
| Sulfonated Carbons | 150 | 2 | 96 | α-terpinene, γ-terpinene, terpinolene | [9] |
Note: The synthesis of this compound is often not the primary focus in these studies, and it may be a minor component of the "other isomers" not explicitly quantified.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Isomerization of (+)-Limonene
-
Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with (+)-limonene.
-
Catalyst Addition: The acid catalyst (e.g., a heterogeneous catalyst like a zeolite or a homogeneous catalyst like p-toluenesulfonic acid) is added to the flask. The catalyst loading should be optimized based on preliminary experiments.
-
Reaction Execution: The reaction mixture is heated to the desired temperature under a nitrogen atmosphere with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by periodically taking aliquots from the reaction mixture and analyzing them by GC or GC-MS.
-
Work-up: Once the desired conversion is achieved, the reaction is cooled to room temperature. If a heterogeneous catalyst is used, it is removed by filtration. For a homogeneous catalyst, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Product Purification by Column Chromatography
-
Column Packing: A glass column is packed with silica gel using a non-polar solvent such as hexane (B92381) as the slurry.
-
Sample Loading: The crude product mixture is concentrated and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a non-polar solvent (e.g., hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate). The polarity of the eluent may need to be optimized to achieve good separation.
-
Fraction Collection: Fractions are collected and analyzed by TLC or GC to identify those containing the pure this compound.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified product.
Visualizations
Caption: General reaction pathway for the acid-catalyzed isomerization of (+)-limonene.
References
- 1. d-nb.info [d-nb.info]
- 2. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Isomerization of Limonene over the Ti-SBA-15 Catalyst—The Influence of Reaction Time, Temperature, and Catalyst Content [mdpi.com]
- 4. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (+)-trans-Isolimonene Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (+)-trans-Isolimonene.
Synthesis Overview: Acid-Catalyzed Isomerization of (+)-Limonene
The primary route to producing this compound is through the acid-catalyzed isomerization of (+)-limonene. This reaction typically yields a mixture of terpene isomers, including α-terpinene, γ-terpinene, terpinolene (B10128), and both cis- and trans-isomers of isolimonene (B49398).[1][2][3][4] The reaction proceeds through the formation of carbocation intermediates, and the product distribution is highly dependent on the reaction conditions.
Caption: Acid-catalyzed isomerization mechanism of (+)-limonene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Synthesis
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Low overall yield of isolimonene isomers. | 1. Suboptimal Catalyst: The type and concentration of the acid catalyst are crucial.[5][6] 2. Incorrect Temperature: The reaction temperature significantly affects the rate and selectivity.[1] 3. Short Reaction Time: The reaction may not have reached completion.[1] | 1. Catalyst Screening: Test a range of Brønsted and Lewis acids (e.g., p-toluenesulfonic acid, Amberlyst resins, Ti-SBA-15).[1][5] Optimize the catalyst loading. 2. Temperature Optimization: Systematically vary the reaction temperature (e.g., from 80°C to 160°C) to find the optimal balance between reaction rate and selectivity.[1] 3. Time Course Study: Monitor the reaction over time using GC analysis to determine the point of maximum isolimonene concentration before side reactions dominate. |
| Low purity: High content of other isomers (e.g., terpinolene, p-cymene). | 1. Strong Acid Catalyst: Strong acids can promote over-isomerization to more thermodynamically stable products like p-cymene.[5][7] 2. High Reaction Temperature: Higher temperatures favor the formation of aromatic byproducts like p-cymene.[1] 3. Prolonged Reaction Time: Extended reaction times can lead to the conversion of isolimonene into other isomers.[1] | 1. Use Milder Catalysts: Employ weaker acids or solid acid catalysts which can offer better selectivity. Confined catalysts, like those in metal-macrocycle frameworks, can kinetically suppress over-isomerization.[7][8] 2. Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to disfavor byproduct formation. 3. Optimize Reaction Time: Stop the reaction when the desired isolimonene concentration is at its peak, as determined by a time-course study. |
| Low trans:cis ratio of isolimonene. | 1. Solvent Effects: The polarity of the solvent can influence the stereochemical outcome of the reaction. 2. Catalyst Stereoelectronics: The steric and electronic properties of the catalyst can influence the approach of the substrate and the subsequent deprotonation step. | 1. Solvent Screening: Test a range of solvents with varying polarities. Less polar solvents may favor the formation of the trans isomer in some systems. 2. Catalyst Selection: Experiment with sterically bulky catalysts that may favor the formation of the less sterically hindered trans product. |
Purification
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Poor separation of trans- and cis-isolimonene isomers by column chromatography. | 1. Similar Polarity: The isomers have very similar polarities, making separation on standard silica (B1680970) gel difficult. 2. Inappropriate Stationary/Mobile Phase: The chosen chromatographic system may not have sufficient selectivity. | 1. Use High-Performance Techniques: Employ preparative HPLC or high-speed counter-current chromatography (HSCCC) for better resolution.[9][10] 2. Optimize HPLC/GC Conditions: For HPLC, screen different columns (e.g., reversed-phase C18, chiral columns) and mobile phase compositions. For GC, use a long capillary column with a polar stationary phase to enhance separation.[11][12] |
| Product degradation during purification. | 1. Acidic Residues: Traces of the acid catalyst can cause further isomerization on the purification medium (e.g., silica gel). 2. Thermal Instability: Terpenes can be sensitive to heat. | 1. Neutralize Before Purification: Wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst before chromatography. 2. Avoid High Temperatures: Use rotary evaporation at low temperatures and avoid overheating during GC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic approach for obtaining this compound?
A1: The most direct method is the acid-catalyzed isomerization of readily available (+)-limonene. The key to obtaining a high yield and purity of the desired trans-isomer lies in carefully controlling the reaction conditions, particularly the choice of catalyst, temperature, and reaction time, to favor the formation of isolimonene over other thermodynamic sinks like p-cymene.[1][7]
Q2: How can I improve the diastereoselectivity to favor the trans isomer over the cis isomer?
A2: Achieving high trans-selectivity is challenging. Based on general principles of stereoselective reactions, you can try:
-
Sterically Hindered Catalysts: Using a bulky acid catalyst might sterically direct the deprotonation step to favor the formation of the thermodynamically more stable trans-isomer.
-
Solvent Optimization: The solvent can influence the transition state geometry. Experimenting with a range of non-polar to polar aprotic solvents may reveal an optimal medium for trans-isomer formation.
Q3: What are the recommended methods for purifying this compound from the reaction mixture?
A3: Due to the similar physical properties of the isomers, preparative high-performance liquid chromatography (prep-HPLC) is a highly effective method for isolating pure this compound.[9][13] High-speed counter-current chromatography (HSCCC) is another powerful technique for separating isomers.[10] For analytical scale, gas chromatography (GC) with a suitable chiral or polar capillary column can provide excellent separation.[11][14]
Q4: How can I accurately determine the purity and isomeric ratio of my final product?
A4: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying the different isomers in your mixture based on their retention times and mass spectra. Using a chiral column can help in separating enantiomers.[12][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the isolated product and, through careful integration of specific signals, can help determine the ratio of trans to cis isomers in a purified sample.
Data on Limonene Isomerization
The following table summarizes the effect of various reaction conditions on the isomerization of limonene, based on available literature. Note that these studies often focus on products other than isolimonene.
| Catalyst | Temperature (°C) | Reaction Time (min) | Limonene Conversion (%) | Major Products & Yields (%) | Reference |
| Ti-SBA-15 (15 wt%) | 160 | 180 | ~90 | Terpinolene, α-terpinene, γ-terpinene, p-cymene | [1] |
| Ti-MCM-41 (15 wt%) | 170 | 240 | 71.7 | Terpinolene, α-terpinene, γ-terpinene | [3] |
| Orthotitanic Acid | 100-140 | 60-1290 | Variable | Terpinolene (selectivity depends on buffer) | [16] |
| 2-NBSA@MMF | Ambient | 50 hours | ~80 | Terpinolene (91% selectivity) | [7] |
Experimental Protocols
1. General Protocol for Acid-Catalyzed Isomerization of (+)-Limonene
This protocol provides a general starting point for optimization.
-
Materials: (+)-Limonene, acid catalyst (e.g., Ti-SBA-15, 15 wt% relative to limonene), anhydrous solvent (e.g., toluene), nitrogen or argon source, heating mantle with stirrer, reflux condenser, round-bottom flask.
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add (+)-limonene and the solvent.
-
Add the acid catalyst to the mixture.
-
Equip the flask with a reflux condenser and begin stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 160°C) and maintain for the desired time (e.g., 3 hours).[1]
-
Monitor the reaction progress by taking small aliquots, filtering the catalyst, and analyzing by GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Wash the organic solution with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
2. Purification by Preparative HPLC
-
Instrumentation: Preparative HPLC system with a suitable column (e.g., reversed-phase C18 or a chiral column), fraction collector.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Develop an analytical HPLC method first to determine the optimal mobile phase for separating the isomers.
-
Scale up the injection volume for the preparative system.
-
Inject the crude mixture onto the preparative column.
-
Collect fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
3. Purity Analysis by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer, with a suitable capillary column (e.g., DB-5 or a chiral column).
-
Procedure:
-
Prepare a dilute solution of the purified sample in a volatile solvent (e.g., hexane).
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
-
Run a temperature program that effectively separates the terpene isomers.
-
Identify the this compound peak by its retention time and mass spectrum.
-
Determine purity by calculating the peak area percentage.
-
Visualizations
Caption: General experimental workflow for synthesis and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Heteropoly acid catalysts for limonene oxide isomerization: the correlation of catalyst acid strength to activity and selectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vurup.sk [vurup.sk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. Differentiation of the Isomers of N-Alkylated Cathinones by GC-EI-MS-MS and LC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US4551570A - Process for the isomerization of limonene to terpinolene - Google Patents [patents.google.com]
Technical Support Center: Purification of (+)-trans-Isolimonene
Welcome to the technical support center for the purification of (+)-trans-Isolimonene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful isolation of high-purity this compound from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenge in purifying this compound lies in its close structural similarity to other isomers, such as cis-Isolimonene and enantiomers. These isomers often have very similar boiling points and polarities, making their separation by traditional techniques like simple distillation difficult. Co-elution is a common issue in chromatographic methods, necessitating highly specific and optimized conditions for successful separation.
Q2: Which purification techniques are most effective for isolating this compound?
The most effective techniques for purifying this compound are those that can resolve compounds with very similar physicochemical properties. These include:
-
Fractional Distillation: While challenging, fractional distillation under vacuum can be effective for enriching fractions with this compound, especially when using a column with a high number of theoretical plates.[1][2]
-
Preparative Gas Chromatography (GC): This is a powerful technique for isolating volatile compounds like terpenes. By using a suitable capillary column, often with a chiral stationary phase, it is possible to achieve high-purity separation of isomers.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, offers excellent selectivity for separating stereoisomers. Normal-phase chromatography is often employed for non-polar compounds like Isolimonene.[4]
Q3: What are the key physicochemical properties to consider during purification?
Understanding the physical properties of this compound and its potential isomeric impurities is crucial for selecting and optimizing a purification method.
| Property | This compound | Notes |
| Molecular Formula | C₁₀H₁₆ | Identical for all isomers. |
| Molecular Weight | 136.23 g/mol | Identical for all isomers. |
| Boiling Point | 165-166 °C (at 760 mmHg) | Boiling points of isomers are very close, making fractional distillation challenging. |
| Density | 0.83 g/mL at 20 °C | Minor differences may exist between isomers. |
| Refractive Index | n20/D 1.47 | Minor differences may exist between isomers. |
| Optical Rotation | [α]20/D +212±5°, c=10% in ethanol (B145695) | This is a key property to distinguish enantiomers. The enantiomer, (-)-trans-Isolimonene, will have a negative rotation of a similar magnitude. |
Q4: How can I confirm the purity and identity of the purified this compound?
A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and identify any co-eluting impurities by their mass spectra.
-
Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (enantiomeric excess).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the isolated compound.
-
Polarimetry: To measure the specific rotation and confirm the correct enantiomer has been isolated.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for enriching this compound from a mixture containing isomers with slightly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates). A vacuum pump is necessary to perform the distillation at reduced pressure, which lowers the boiling points and can improve separation.[1]
-
Sample Preparation: The crude mixture containing this compound is placed in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Distillation Conditions:
-
Pressure: Reduce the pressure inside the apparatus using a vacuum pump. A pressure of 5-10 mBar is a good starting point.[5]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect fractions at different temperature ranges. The composition of each fraction should be monitored by analytical GC.
-
-
Analysis: Analyze the collected fractions to identify those enriched in this compound. These enriched fractions may then be subjected to a second round of distillation or further purified by chromatography.
Protocol 2: Purification by Preparative Gas Chromatography (Prep-GC)
This protocol is designed for obtaining high-purity this compound.
Methodology:
-
Instrumentation: A preparative gas chromatograph equipped with a fraction collector. A chiral capillary column is recommended for separating enantiomers.
-
Sample Preparation: The crude or partially purified mixture is dissolved in a volatile solvent (e.g., hexane (B92381) or pentane) at a suitable concentration.
-
Prep-GC Conditions (Starting Point):
-
Column: A chiral stationary phase column (e.g., a cyclodextrin-based column).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 150 °C.
-
Hold at 150 °C for 10 minutes.
-
-
Detector: A non-destructive detector like a thermal conductivity detector (TCD) is often used in preparative GC to allow for fraction collection. Alternatively, a portion of the effluent can be split to a flame ionization detector (FID) for monitoring while the majority is collected.
-
-
Fraction Collection: The fraction corresponding to the this compound peak is collected in a cooled trap.
-
Purity Analysis: The purity of the collected fraction is determined by analytical GC-MS and chiral GC.
Protocol 3: Purification by Preparative Chiral HPLC
This protocol is highly effective for separating this compound from its enantiomer and other stereoisomers.
Methodology:
-
Instrumentation: A preparative HPLC system with a chiral column and a UV detector.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Due to the non-polar nature of terpenes, solubility in common reversed-phase solvents like methanol (B129727) or acetonitrile (B52724) can be an issue.[6][7] A normal-phase method is often more suitable.
-
HPLC Conditions (Starting Point):
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., cellulose (B213188) or amylose (B160209) derivatives).[4]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol (e.g., 99:1 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: Appropriate for the dimensions of the preparative column (e.g., 5-20 mL/min).
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as terpenes have weak chromophores.
-
-
Fraction Collection: Collect the eluent corresponding to the peak of this compound.
-
Post-Purification: The collected fraction will be in the mobile phase. The solvent needs to be removed, typically by rotary evaporation, to obtain the pure compound.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers in Fractional Distillation
-
Possible Cause: Insufficient number of theoretical plates in the fractionating column.
-
Solution: Use a longer or more efficient fractionating column (e.g., a packed column instead of a Vigreux column).
-
Possible Cause: Distillation performed at atmospheric pressure.
-
Solution: Perform the distillation under vacuum to lower the boiling points and potentially increase the boiling point difference between isomers.[1]
-
Possible Cause: Heating rate is too high.
-
Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Issue 2: Co-elution of Isomers in Preparative GC
-
Possible Cause: Inappropriate GC column.
-
Solution: Switch to a column with a different stationary phase, preferably a chiral stationary phase, to improve selectivity for the isomers.
-
Possible Cause: Oven temperature program is not optimized.
-
Solution: Decrease the temperature ramp rate or use an isothermal segment at a temperature that provides the best resolution.
-
Possible Cause: Overloading the column.
-
Solution: Reduce the injection volume or the concentration of the sample.
Issue 3: Poor Solubility of the Sample in Preparative HPLC
-
Possible Cause: Using a reversed-phase system (e.g., C18 column with methanol/water) for a non-polar compound.
-
Solution: Switch to a normal-phase system with a non-polar mobile phase like hexane and a polar modifier.[6][7]
-
Possible Cause: The chosen solvent for sample dissolution is incompatible with the mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase or a solvent that is miscible with the mobile phase and does not cause the sample to precipitate on the column.
Issue 4: Low Recovery of Purified Compound
-
Possible Cause: Volatility of the compound leading to loss during solvent evaporation.
-
Solution: Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature to minimize loss. For highly volatile terpenes, keeping samples and solvents chilled is crucial.[8]
-
Possible Cause: Adsorption of the compound onto glassware or the chromatographic stationary phase.
-
Solution: Silanize glassware to reduce active sites. In chromatography, ensure that the stationary phase is compatible and that the mobile phase is strong enough to elute the compound efficiently.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for co-elution issues in preparative GC.
References
- 1. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. panafrican-med-journal.com [panafrican-med-journal.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
Technical Support Center: Stability and Degradation of (+)-trans-Isolimonene
Disclaimer: Publicly available stability and degradation data specifically for (+)-trans-Isolimonene is limited. This technical support guide is based on general knowledge of monoterpene chemistry, with limonene (B3431351) used as a primary surrogate. Researchers are strongly advised to conduct their own stability studies to determine the specific degradation profile of this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Like many monoterpenes, this compound is susceptible to degradation from several factors, primarily:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of oxides, hydroperoxides, and other oxygenated derivatives.[1][2][3] This is often the most significant degradation pathway.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of various byproducts.[4][5]
-
Light: Exposure to UV light can induce photochemical reactions, leading to isomerization or degradation.
-
pH: Highly acidic or alkaline conditions can catalyze degradation reactions such as hydrolysis or isomerization.[6][7][8][9]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Desiccate at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not well-documented, based on the chemistry of the structurally similar limonene, likely degradation products from oxidation include various isomers of isolimonene (B49398) oxide, carveol, and carvone.[1][3][10] Thermal degradation may lead to dehydrogenation products like p-cymene.[5]
Q4: How can I monitor the degradation of my this compound sample?
A4: The most common and effective methods for monitoring the degradation of monoterpenes are chromatographic techniques:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is well-suited for separating and identifying volatile terpenes and their degradation products.[11][12]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed to quantify the parent compound and non-volatile degradation products.[13][14][15] This is particularly useful for creating a stability-indicating method.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in sample color or viscosity. | Oxidation or polymerization. | Discard the sample. For future prevention, ensure storage under an inert atmosphere and at low temperatures. |
| Appearance of new peaks in GC or HPLC chromatogram. | Degradation of the sample. | Identify the degradation products if possible (e.g., by GC-MS). Review storage conditions and handling procedures to minimize exposure to air, light, and heat. |
| Decreased potency or unexpected biological results. | Significant degradation of the active compound. | Re-analyze the purity of the this compound stock. If degradation is confirmed, use a fresh, properly stored sample. |
| Inconsistent results between experiments. | Ongoing degradation of the stock solution. | Prepare fresh dilutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 1 M HCl (for acid hydrolysis) and 1 M NaOH (for base hydrolysis).
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize it (with 1 M NaOH for the acid sample, and 1 M HCl for the base sample), and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for 24 hours.
-
Withdraw and dilute samples at specified time points for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, place a tightly capped vial of the stock solution in the oven.
-
At specified time points, prepare solutions from the solid sample and dilute the liquid sample for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples at the end of the exposure period.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or GC method to determine the percentage of degradation and identify any major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Use a mobile phase gradient of acetonitrile (B52724) and water or methanol and water.
-
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study).
-
Adjust the mobile phase composition, gradient, and flow rate to achieve good resolution between the parent peak and all degradation product peaks.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]
Data Presentation
The following tables are illustrative examples of how to present data from a stability study. Actual data must be generated experimentally.
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| 1 M HCl | 24 hours | 60°C | 15% | Isomer A, Product X |
| 1 M NaOH | 24 hours | 60°C | 45% | Product Y, Product Z |
| 3% H₂O₂ | 24 hours | Room Temp | 60% | Isolimonene Oxide, Carveol |
| Thermal (Solid) | 48 hours | 80°C | 25% | p-Cymene |
| Photolytic | 1.2 million lux hrs | Room Temp | 10% | Isomer B |
Table 2: Stability of this compound under Different Storage Temperatures (Example Data)
| Storage Temperature | Initial Purity (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| -20°C (inert atm) | 99.5% | 99.4% | 99.2% |
| 4°C | 99.5% | 98.2% | 96.5% |
| 25°C (Room Temp) | 99.5% | 92.0% | 85.3% |
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. limonene oxidation products: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH on the structure and stability of the sweet protein MNEI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of limonene oxidation products using SPME and GC-MS. | Sigma-Aldrich [sigmaaldrich.com]
- 12. ijmr.net.in [ijmr.net.in]
- 13. ijrpc.com [ijrpc.com]
- 14. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
Preventing isomerization of (+)-trans-Isolimonene during workup
Welcome to the technical support center for (+)-trans-Isolimonene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the isomerization of this compound during experimental workups.
Troubleshooting Guide: Preventing Isomerization of this compound
Isomerization of this compound to other terpene structures is a common challenge during workup and purification, leading to reduced yield and purity of the target compound. The primary drivers for this unwanted reaction are exposure to acidic conditions and elevated temperatures. This guide provides a systematic approach to identifying and mitigating the root causes of isomerization.
Key Principle: The stability of this compound is compromised by acid-catalyzed and thermally-induced rearrangements. Therefore, all workup procedures should be designed to maintain neutral pH and low-temperature conditions.
Summary of Potential Causes and Preventative Measures
| Potential Cause | Problem Description | Recommended Preventative Measures | Verification Method |
| Acidic Conditions | Presence of residual acid from a previous reaction step (e.g., acid-catalyzed synthesis). | - Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.- Perform a gentle aqueous wash with deionized water until the pH of the aqueous layer is neutral. | Check the pH of the aqueous layer with pH paper or a calibrated pH meter. |
| Use of acidic solvents or reagents during workup. | - Employ neutral, aprotic, and non-polar solvents for extraction, such as hexane (B92381), pentane, or diethyl ether.[1] - Avoid chlorinated solvents which can contain trace amounts of HCl. | Not applicable. Proactive measure. | |
| Acidic stationary phase in chromatography. | - Use neutral silica (B1680970) gel or alumina (B75360) for column chromatography. Deactivated silica gel (with water or a small percentage of a mild base like triethylamine (B128534) in the eluent) can also be used. | Not applicable. Proactive measure based on material selection. | |
| Elevated Temperatures | High temperatures during solvent removal. | - Use a rotary evaporator with a low-temperature water bath (≤ 30-40°C).[1] - Employ a high-vacuum pump to lower the boiling point of the solvent. | Monitor the temperature of the water bath and the flask. |
| High temperatures during distillation. | - Avoid traditional distillation if possible. If necessary, use vacuum distillation at the lowest possible temperature. | Monitor the pot temperature and the pressure during distillation. | |
| Overheating during drying of the final product. | - Dry the purified this compound under a stream of inert gas (e.g., nitrogen or argon) at room temperature or in a vacuum desiccator. | Not applicable. Procedural control. | |
| Extended Workup Time | Prolonged exposure to even mild acidic or basic conditions, or ambient temperature. | - Plan the workup procedure to be as efficient as possible. - Do not leave the compound in solution for extended periods. Process samples promptly. | Not applicable. Procedural best practice. |
| Solvent Polarity | Use of polar solvents that may facilitate isomerization pathways. | - Prefer non-polar solvents for extraction and chromatography.[1] | Not applicable. Proactive measure. |
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed from this compound?
A1: Based on studies of the closely related compound limonene (B3431351), the common isomerization products are typically other p-menthadiene isomers such as terpinolene (B10128), α-terpinene, and γ-terpinene.[2] Under more forcing conditions, dehydrogenation to form p-cymene (B1678584) can also occur.
Q2: What is the optimal pH range to maintain during the aqueous wash of this compound?
A2: The optimal pH range is neutral (pH 7.0). It is crucial to avoid both acidic and strongly basic conditions. A wash with a saturated solution of sodium bicarbonate (a weak base) is recommended to neutralize any residual acid, followed by washes with deionized water to remove any remaining base and salts.
Q3: Can I use distillation to purify this compound?
A3: While this compound has a reported boiling point of 165-166 °C, heating to this temperature, especially for prolonged periods, can induce thermal degradation and isomerization. If distillation is necessary, it should be performed under high vacuum to significantly lower the boiling point and minimize thermal stress.
Q4: How can I confirm if my sample of this compound has isomerized?
A4: The most common methods for detecting and quantifying isomerization are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This technique can separate the different isomers based on their retention times and provide mass spectra for identification.[3][4][5][6] The appearance of new peaks with the same mass-to-charge ratio as this compound is a strong indicator of isomerization.
-
NMR: 1H and 13C NMR spectroscopy can distinguish between different isomers based on their unique chemical shifts and coupling constants.[7][8][9][10][11] The presence of unexpected signals in the spectrum suggests the formation of isomers.
Q5: What are the best storage conditions for this compound to prevent long-term isomerization?
A5: For long-term storage, this compound should be stored as a neat oil or in a non-polar, aprotic solvent (e.g., hexane) at low temperatures (-20°C or below) in an inert atmosphere (e.g., under argon or nitrogen) and protected from light.
Experimental Protocols
Protocol 1: General Workup Procedure to Minimize Isomerization
-
Neutralization: Following the reaction, cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) with gentle stirring until gas evolution ceases and the pH of the aqueous layer is ~7-8.
-
Extraction: Extract the aqueous mixture with a non-polar solvent such as hexane or diethyl ether (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash them with deionized water (2 x volume of the organic phase) to remove any remaining salts. Confirm the pH of the final aqueous wash is neutral.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator with a water bath temperature maintained at or below 30°C.
-
Purification: If further purification is required, use column chromatography with deactivated silica gel and a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
Protocol 2: Analytical Method for Isomerization Analysis by GC-MS
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent such as hexane or ethyl acetate.
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 5°C/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify this compound and its potential isomers by comparing their retention times and mass spectra with reference standards or spectral libraries (e.g., NIST).
Visualizations
Caption: Acid-catalyzed isomerization pathway of this compound.
Caption: Troubleshooting workflow for preventing isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. vurup.sk [vurup.sk]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. youtube.com [youtube.com]
- 10. magritek.com [magritek.com]
- 11. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
Troubleshooting peak tailing in HPLC analysis of (+)-trans-Isolimonene
Technical Support Center: HPLC Analysis of (+)-trans-Isolimonene
Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. In quantitative analysis, this can lead to inaccurate peak integration and reduced resolution. Below are common questions and troubleshooting steps to address peak tailing in the analysis of this compound.
Q1: I am observing significant peak tailing for my this compound standard. What are the most likely causes?
Peak tailing for a non-polar compound like this compound, which lacks ionizable functional groups, is often due to non-ideal chromatographic conditions rather than strong secondary chemical interactions with the stationary phase. The most common causes include:
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase.
-
Poor Column Health: Degradation of the column, such as the formation of a void at the column inlet or a partially blocked frit, can distort the peak shape.[1]
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening and tailing.[2]
-
Secondary Interactions with Silanols: While less pronounced for non-polar compounds, some interaction with residual silanol (B1196071) groups on the silica-based stationary phase can still occur.[1][2]
Q2: How can I determine if column overload is causing the peak tailing?
To diagnose column overload, you can perform a simple dilution experiment.
Experimental Protocol: Column Overload Test
-
Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, and 1:10) in your sample solvent.
-
Inject the original standard and each dilution onto the HPLC system under the same chromatographic conditions.
-
Compare the peak shapes of the resulting chromatograms.
Data Interpretation:
| Observation | Implication |
| Peak shape improves (becomes more symmetrical) with dilution. | Mass overload is the likely cause. |
| Peak shape does not significantly improve with dilution. | The issue is likely not mass overload. |
If mass overload is confirmed, reduce the concentration of your sample. If you suspect volume overload, try reducing the injection volume.
Q3: My peak tailing persists even after diluting the sample. What should I check next?
If dilution does not resolve the issue, the problem may be related to the column's physical condition or other system parameters.
Troubleshooting Workflow for Persistent Peak Tailing
References
Overcoming poor resolution in chiral separation of isolimonene isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chiral separation of isolimonene (B49398) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good resolution for isolimonene enantiomers?
The primary challenges in the chiral separation of isolimonene isomers stem from their structural similarity. As enantiomers, they possess identical physical and chemical properties in an achiral environment, making their separation dependent on the formation of transient diastereomeric complexes with a chiral stationary phase (CSP).[1][2] Key difficulties include:
-
Low Enantioselectivity: Finding a CSP that exhibits significant stereochemical recognition for the subtle structural differences between the isolimonene enantiomers can be challenging.
-
Peak Co-elution: Incomplete separation can lead to overlapping peaks, making accurate quantification difficult.
-
Peak Tailing: Asymmetrical peak shapes can reduce resolution and affect the accuracy of peak integration.
-
Method Optimization: The separation is often highly sensitive to small changes in chromatographic conditions, requiring careful optimization of the mobile phase, temperature, and flow rate.
Q2: Which chromatographic techniques are most suitable for the chiral separation of isolimonene?
Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are all viable techniques for the chiral separation of isolimonene. The choice of technique often depends on the sample matrix, required instrumentation, and desired separation speed.
-
Gas Chromatography (GC): GC is well-suited for volatile compounds like isolimonene. Chiral separations are typically performed using capillary columns coated with cyclodextrin (B1172386) derivatives.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a wide range of chiral stationary phases, particularly polysaccharide-based columns, which are effective for separating a broad range of enantiomers, including terpenes.[6][7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a "greener" alternative that uses supercritical CO2 as the primary mobile phase. It often provides faster separations and higher efficiency than HPLC for non-polar compounds like isolimonene.[9][10][11]
Q3: What types of chiral stationary phases (CSPs) are recommended for separating terpene enantiomers like isolimonene?
For the chiral separation of terpenes, including what can be inferred for isolimonene, the most successful CSPs are typically based on cyclodextrins and polysaccharides.
-
Cyclodextrin-based CSPs: These are commonly used in GC and are effective for separating a wide variety of volatile chiral compounds.[3][4][5] Derivatized cyclodextrins, such as those with alkyl or acetyl groups, can enhance enantioselectivity.[3][12]
-
Polysaccharide-based CSPs: Cellulose (B213188) and amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support are widely used in HPLC and SFC.[8][13][14] They offer broad enantioselectivity for many classes of compounds.[15]
Q4: How does temperature affect the chiral separation of isolimonene?
Temperature can have a significant and sometimes unpredictable effect on chiral separations.[6] Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can lead to better resolution. However, in some cases, increasing the temperature can improve peak shape and efficiency, or even alter the elution order of the enantiomers. Therefore, temperature should be considered a critical parameter to optimize for achieving baseline separation.[7]
Troubleshooting Guide: Poor Resolution
Poor resolution is the most common issue encountered during the chiral separation of isolimonene isomers. The following guide provides a systematic approach to troubleshooting and improving peak separation.
Diagram: Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor resolution in the chiral separation of isolimonene.
| Problem | Potential Cause | Recommended Action |
| Poor Resolution / Co-elution | Inappropriate Chiral Stationary Phase (CSP) | - Verify that the chosen CSP is suitable for terpene separations (e.g., cyclodextrin-based for GC, polysaccharide-based for HPLC/SFC).[3][8]- If resolution is still poor, screen other CSPs with different chiral selectors. |
| Suboptimal Mobile Phase Composition | - HPLC/SFC: Systematically vary the percentage of the polar modifier (e.g., isopropanol (B130326), ethanol) in the mobile phase. Lower modifier concentrations often increase retention and can improve resolution.[6][7]- Try a different polar modifier (e.g., switch from isopropanol to ethanol).- GC: Ensure the carrier gas flow rate is optimal. | |
| Incorrect Temperature | - Systematically decrease the column temperature in increments of 5-10°C. Lower temperatures often enhance enantioselectivity.[7]- In some cases, increasing the temperature may improve peak shape and efficiency. | |
| Flow Rate is Too High | - Reduce the flow rate. Slower flow rates increase the interaction time between the analytes and the CSP, which can improve resolution. | |
| Column Overload | - Reduce the injection volume or the sample concentration. Overloading the column can lead to peak broadening and loss of resolution. | |
| Peak Tailing | Secondary Interactions with Stationary Phase | - For HPLC/SFC, consider adding a small amount of an acidic or basic modifier to the mobile phase to reduce unwanted interactions. |
| Column Degradation | - Flush the column with a strong, compatible solvent.- If performance does not improve, the column may need to be replaced. | |
| Irreproducible Retention Times | Inconsistent Mobile Phase Preparation | - Ensure the mobile phase is prepared accurately and consistently for each run. |
| Temperature Fluctuations | - Use a column oven to maintain a stable and consistent temperature. | |
| Insufficient Column Equilibration | - Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
Data Presentation
The following tables provide hypothetical yet representative quantitative data for the chiral separation of isolimonene isomers based on typical performance for similar terpenes.
Table 1: Gas Chromatography (GC) - Hypothetical Separation Data
| Parameter | Condition 1 | Condition 2 |
| Column | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) | HP-chiral-20B (30 m x 0.32 mm, 0.25 µm)[16] |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Oven Program | 60°C (1 min), then 2°C/min to 180°C | 50°C (2 min), then 3°C/min to 190°C |
| Retention Time (Enantiomer 1) | 18.5 min | 20.1 min |
| Retention Time (Enantiomer 2) | 19.2 min | 21.0 min |
| Resolution (Rs) | 1.8 | 2.1 |
| Separation Factor (α) | 1.04 | 1.05 |
Table 2: HPLC & SFC - Hypothetical Separation Data
| Parameter | HPLC | SFC |
| Column | Chiralpak IA (250 x 4.6 mm, 5 µm) | Chiralpak IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (98:2) | CO2 / Methanol (B129727) (90:10) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Temperature | 25°C | 35°C |
| Back Pressure | N/A | 150 bar |
| Retention Time (Enantiomer 1) | 12.3 min | 5.8 min |
| Retention Time (Enantiomer 2) | 13.8 min | 6.5 min |
| Resolution (Rs) | 2.5 | 2.2 |
| Separation Factor (α) | 1.12 | 1.10 |
Experimental Protocols
Diagram: General Experimental Workflow for Chiral Analysis
Caption: A generalized workflow for the chiral analysis of isolimonene isomers.
Protocol 1: Chiral Gas Chromatography (GC) Method Development
-
Column Selection:
-
Sample Preparation:
-
Prepare a stock solution of the isolimonene isomer mixture in a volatile solvent like hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 10-100 µg/mL.
-
-
GC Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 250°C
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: Start with a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: Increase the temperature at a rate of 2°C/min to 180°C.
-
Final Hold: Hold at 180°C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Optimization:
-
If resolution is poor, decrease the temperature ramp rate (e.g., to 1°C/min).
-
Adjust the initial oven temperature to optimize the retention of the enantiomers.
-
Optimize the carrier gas flow rate.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method Development
-
Column Selection:
-
Sample Preparation:
-
Dissolve the isolimonene isomer mixture in the mobile phase or a miscible solvent (e.g., hexane/isopropanol) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters (Normal Phase):
-
Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Optimization:
-
To increase retention and potentially improve resolution, decrease the percentage of isopropanol in the mobile phase (e.g., to 98:2).
-
To decrease retention time, increase the percentage of isopropanol.
-
Evaluate the effect of temperature by analyzing samples at 15°C and 35°C.
-
Protocol 3: Chiral Supercritical Fluid Chromatography (SFC) Method Development
-
Column Selection:
-
Sample Preparation:
-
Dissolve the isolimonene isomer mixture in a suitable solvent such as methanol or isopropanol to a concentration of 0.5-1.0 mg/mL.
-
-
SFC Parameters:
-
Mobile Phase: Supercritical CO2 with a methanol or ethanol (B145695) co-solvent. Start with a composition of 90% CO2 and 10% co-solvent.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 40°C.
-
Back Pressure: 150 bar.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Optimization:
-
Adjust the percentage of the co-solvent. A lower percentage will generally increase retention.
-
Optimize the column temperature and back pressure to fine-tune the separation.
-
Screen different co-solvents (e.g., ethanol, isopropanol) to alter selectivity.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral high-performance liquid and supercritical fluid chromatographic enantioseparations of limonene-based bicyclic aminoalcohols and aminodiols on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. omicsonline.org [omicsonline.org]
- 11. mdpi.com [mdpi.com]
- 12. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
Managing thermal decomposition of (+)-trans-Isolimonene in GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the thermal decomposition of (+)-trans-Isolimonene during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze by GC?
A1: this compound is a natural monoterpene and an isomer of limonene. Like many terpenes, it is thermally labile, meaning it can degrade or rearrange into other compounds at the high temperatures typically used in GC analysis. This thermal decomposition can lead to inaccurate quantification and misidentification of the compound.
Q2: What are the common signs of this compound degradation in my GC results?
A2: Signs of degradation include the appearance of unexpected peaks in your chromatogram, such as isomers (e.g., α-terpinene, γ-terpinene, terpinolene) and oxidation products. You may also observe a decrease in the peak area of this compound and poor reproducibility of results.
Q3: At what temperatures does significant thermal decomposition of terpenes occur?
A3: Significant thermal rearrangement and degradation of terpenes can occur at temperatures commonly used in conventional GC injection ports (250 °C or higher). The exact temperature depends on the specific terpene and the presence of active sites in the GC system.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) as an alternative to GC for analyzing this compound?
A4: Yes, HPLC is a viable alternative for analyzing thermally labile compounds like this compound because it operates at lower temperatures. Reverse-phase HPLC with a suitable detector, such as a mass spectrometer (LC-MS), can be an effective method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no peak for this compound, with multiple unexpected peaks. | Thermal decomposition in the GC inlet. | Lower the inlet temperature. Start with a lower temperature (e.g., 150-200 °C) and gradually increase to find the optimal balance between volatilization and degradation. Use a split injection with a high split ratio to reduce the residence time of the analyte in the hot inlet. |
| Active sites in the inlet liner catalyzing degradation. | Use a deactivated glass liner to minimize active sites. Regularly replace the liner and septum to prevent the buildup of contaminants. | |
| Inconsistent peak areas for this compound across multiple injections. | On-column degradation. | Lower the initial oven temperature to minimize thermal stress on the analyte before separation. Use a faster oven ramp rate to reduce the total analysis time and exposure to high temperatures. |
| Inconsistent sample introduction. | Consider using a headspace autosampler for more reproducible injections of volatile compounds and to avoid introducing non-volatile matrix components that can cause active sites. | |
| Broad or tailing peaks for this compound. | Poor chromatography due to inappropriate column or conditions. | Ensure you are using a GC column suitable for terpene analysis (e.g., a mid-polarity column). Optimize the carrier gas flow rate for the specific column dimensions. |
| Co-elution with other compounds. | If isomers are co-eluting, consider using a more selective column phase or a longer column to improve resolution. |
Experimental Protocols
Protocol 1: Optimized Headspace GC-MS Method for Minimizing Thermal Decomposition
This protocol is designed to minimize the thermal stress on this compound by using headspace injection.
1. Sample Preparation:
-
Accurately weigh 0.1 g of the sample into a 20 mL headspace vial.
-
Add 1 mL of a suitable solvent (e.g., ethanol (B145695) or DMSO) if the sample is not a liquid.
-
Seal the vial immediately with a PTFE/silicone septum.
2. GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Headspace Sampler | ||
| Oven Temperature | 80 °C | Gentle heating to promote volatilization without degradation. |
| Loop Temperature | 90 °C | To prevent condensation of analytes. |
| Transfer Line Temp. | 100 °C | To prevent condensation of analytes. |
| Incubation Time | 15 min | To allow for equilibration of volatiles in the headspace. |
| Injection Volume | 1 mL | |
| GC Inlet | ||
| Inlet Temperature | 150 °C | Minimizes thermal stress on the analyte. |
| Injection Mode | Split (50:1) | Reduces residence time in the hot inlet. |
| Liner | Deactivated glass liner | Minimizes active sites. |
| GC Oven Program | ||
| Initial Temperature | 50 °C (hold for 2 min) | Reduces initial thermal stress. |
| Ramp Rate | 10 °C/min to 250 °C | Balances separation efficiency with analysis time. |
| Final Temperature | 250 °C (hold for 2 min) | Ensures elution of all compounds. |
| GC Column | ||
| Type | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | Good general-purpose column for terpene analysis. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Scan Range | 40-400 m/z |
Visualizations
Caption: Troubleshooting workflow for GC analysis.
Caption: Optimized experimental workflow.
Technical Support Center: Enhancing the Aqueous Solubility of (+)-trans-Isolimonene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of the lipophilic monoterpene, (+)-trans-Isolimonene, in aqueous media for experimental and developmental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound is a highly lipophilic compound and is classified as practically insoluble in water. Its estimated aqueous solubility is approximately 2.452 mg/L at 25°C[1]. This low solubility poses a significant challenge for its formulation in aqueous-based systems for in vitro and in vivo studies. It is, however, soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2].
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?
A2: The primary strategies for enhancing the solubility of lipophilic compounds like this compound involve increasing the surface area for dissolution and formulating the compound in a more soluble form. Key techniques include:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the isolimonene (B49398) molecule within the hydrophobic cavity of a cyclodextrin.
-
Solid Dispersion: Dispersing isolimonene in a hydrophilic solid carrier at a molecular level.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range to increase surface area and dissolution rate. This includes techniques like nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS).
Q3: How do cyclodextrins improve the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate non-polar molecules, like this compound, within their cavity, forming a host-guest inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the encapsulated compound[3].
Q4: What is the difference between a solid dispersion and a simple physical mixture?
A4: In a simple physical mixture, the drug and carrier exist as separate crystalline or amorphous particles. In a solid dispersion, the drug is dispersed at a molecular level within the carrier matrix, often in an amorphous state[4]. This amorphous state has higher energy and lacks a crystal lattice, which significantly enhances the dissolution rate and solubility compared to the crystalline form[5].
Q5: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how do they work for oily compounds like isolimonene?
A5: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid[6]. For an oily compound like this compound, it can be formulated as the oil phase. When administered, the system disperses to form small droplets, increasing the surface area for absorption and improving bioavailability[7].
Data Presentation: Solubility Enhancement of Terpenes
Disclaimer: The following data is for terpenes structurally similar to this compound and is provided for illustrative purposes due to the limited availability of specific quantitative data for this compound.
Table 1: Solubility Enhancement of Terpenes using Cyclodextrins
| Terpene | Cyclodextrin Type | Molar Ratio (Guest:Host) | Solubility Increase (Fold) | Reference |
| Linalool | 2-HP-β-CD | 1:1 | 5.9 | [8] |
| Linalool | 2-HP-β-CD | 1:2 | 6.4 | [8] |
| Benzyl Acetate | 2-HP-β-CD | 1:1 | 4.2 | [8] |
| Benzyl Acetate | 2-HP-β-CD | 1:2 | 4.5 | [8] |
Table 2: Typical Characteristics of Terpene-Loaded Nanoformulations
| Formulation Type | Active Ingredient | Oil Phase (%w/w) | Surfactant/Co-surfactant (%w/w) | Droplet Size (nm) | Reference |
| SNEDDS | Limonene | 50 | 50 (Tween 80/Propylene (B89431) Glycol) | 113.3 ± 1.18 | [9][10] |
| Nanoemulsion | Limonene | - | - | < 100 | [11] |
| PEG-PLGA Nanoparticles | β-Myrcene | - | - | 262 | [12] |
| PEG-PLGA Nanoparticles | β-Caryophyllene | - | - | 354 | [12] |
Experimental Protocols & Troubleshooting Guides
Method 1: Cyclodextrin Inclusion Complexation
The kneading method is a simple and effective technique for preparing inclusion complexes, particularly for poorly water-soluble drugs[3].
-
Molar Calculation: Calculate the required weights of this compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) for a 1:1 molar ratio.
-
Slurry Formation: Place the accurately weighed cyclodextrin into a glass mortar. Add a small amount of a hydroalcoholic solvent (e.g., 50% v/v ethanol (B145695) in water) dropwise while triturating with a pestle to form a thick, consistent paste.
-
Incorporation of Guest Molecule: Slowly add the this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The consistency of the paste should be maintained by adding more solvent if it becomes too dry.
-
Drying: Spread the resulting paste in a thin layer on a petri dish and dry it in a hot air oven at 40-50°C for 24 hours or until a constant weight is achieved.
-
Pulverization & Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder[13][14].
-
Storage: Store the final product in a well-sealed container in a desiccator.
This method is suitable for thermolabile compounds and often results in a porous, amorphous powder with a high degree of interaction between the drug and cyclodextrin[15].
-
Dissolution: Dissolve the calculated amount of cyclodextrin (e.g., HP-β-CD) in distilled water with continuous stirring.
-
Addition of Guest: Add the this compound to the aqueous cyclodextrin solution. Due to its poor solubility, it may be necessary to first dissolve the isolimonene in a minimal amount of a suitable organic solvent (e.g., ethanol) before adding it to the cyclodextrin solution.
-
Complexation: Stir the mixture on a magnetic stirrer for 24-48 hours at room temperature to allow for equilibrium of complexation.
-
Freezing: Freeze the resulting solution or suspension at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilization: Place the frozen sample in a freeze-dryer and lyophilize under vacuum until all the solvent has sublimated, leaving a dry, fluffy powder.
-
Collection and Storage: Collect the powder and store it in a tightly sealed container in a desiccator to prevent moisture absorption.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low complexation efficiency | - Incorrect stoichiometry.- Inefficient mixing/kneading.- Inappropriate cyclodextrin type.- Competitive inhibition from the solvent. | - Verify molar ratio calculations.- Increase kneading time or stirring duration.- Screen different cyclodextrin types (e.g., β-CD, HP-β-CD, γ-CD).- For co-precipitation methods, minimize the use of organic solvents[3]. |
| Product is sticky and difficult to handle | - Insufficient drying.- Hygroscopic nature of the cyclodextrin derivative. | - Extend the drying time or increase the temperature slightly (if the compound is stable).- Ensure storage in a low-humidity environment (desiccator). |
| Compound loss during preparation | - Volatility of this compound, especially during heating. | - Use lower drying temperatures for the kneading method.- Prefer the freeze-drying method, which avoids high temperatures[15]. |
Method 2: Solid Dispersion
This technique involves dissolving both the drug and a hydrophilic carrier in a common volatile solvent, followed by evaporation of the solvent[16].
-
Selection of Carrier: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 4000).
-
Dissolution: Dissolve the accurately weighed this compound and the carrier in a common volatile solvent (e.g., ethanol or methanol) in a beaker. Ensure complete dissolution of both components.
-
Solvent Evaporation: Place the beaker on a hot plate or in a water bath at a controlled temperature (e.g., 40-50°C) to evaporate the solvent. Stir the solution continuously to ensure a homogenous dispersion[16].
-
Final Drying: Once the solvent has evaporated, a solid mass will remain. Place this solid mass in a desiccator or a vacuum oven for 24 hours to remove any residual solvent[16].
-
Pulverization & Sieving: Scrape the solid dispersion from the beaker, pulverize it using a mortar and pestle, and sieve it to obtain a uniform powder.
-
Storage: Store the powder in an airtight container to protect it from moisture.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Drug recrystallizes during storage | - The amorphous state is thermodynamically unstable.- Moisture absorption.- Inappropriate carrier or drug-to-carrier ratio. | - Store in a tightly sealed container with a desiccant.- Increase the polymer concentration to better inhibit drug mobility.- Screen for polymers that have strong interactions (e.g., hydrogen bonding) with the drug[17][18]. |
| Phase separation or incomplete dispersion | - Poor solubility of the drug and carrier in the chosen solvent.- Too rapid solvent evaporation. | - Select a solvent in which both components are highly soluble.- Slow down the evaporation rate by reducing the temperature. |
| Oily, non-solid final product | - High drug loading with an oily compound.- Low glass transition temperature (Tg) of the formulation. | - Reduce the drug-to-carrier ratio.- Choose a carrier with a higher Tg to ensure the final product is in a glassy solid state at room temperature. |
Method 3: Self-Emulsifying Drug Delivery Systems (SEDDS)
The formulation of a SEDDS involves screening for suitable oils, surfactants, and co-surfactants in which the drug has high solubility[19].
-
Excipient Screening (Solubility Studies):
-
Determine the solubility of this compound in various oils (e.g., Capmul MCM, soybean oil, ethyl oleate), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., propylene glycol, Transcutol HP).
-
Add an excess amount of isolimonene to a known volume of each excipient, vortex, and shake in a water bath at 25-37°C for 72 hours to reach equilibrium.
-
Centrifuge the samples and quantify the amount of dissolved isolimonene in the supernatant using a suitable analytical method (e.g., HPLC).
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant that exhibit the best solubilizing capacity for isolimonene.
-
Prepare various mixtures with different ratios of oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions. The regions that form clear or bluish-white nanoemulsions upon aqueous dilution are identified as the efficient self-emulsification regions.
-
-
Preparation of the Optimized Formulation:
-
Select a ratio from the efficient self-emulsification region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant and mix them in a glass vial.
-
Add the required amount of this compound to the mixture and vortex until a clear, homogenous solution is formed. This is the SEDDS pre-concentrate.
-
-
Characterization:
-
Dilute the SEDDS pre-concentrate with water or a relevant buffer and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor self-emulsification (forms a coarse, milky emulsion) | - Inappropriate oil/surfactant ratio.- Surfactant with an incorrect Hydrophilic-Lipophilic Balance (HLB) value.- Insufficient amount of co-surfactant. | - Optimize the formulation ratios using a pseudo-ternary phase diagram.- Screen different surfactants and co-surfactants.- Ensure the drug itself is not interfering with the emulsification process[6]. |
| Drug precipitation upon aqueous dilution | - The drug is poorly soluble in the final emulsion.- The formulation is at its supersaturation limit. | - Increase the amount of surfactant/co-surfactant in the formulation.- Select excipients with higher solubilization capacity for the drug.- Reduce the drug loading in the formulation. |
| Phase separation or cracking of the emulsion over time | - The formulation is thermodynamically unstable.- Ostwald ripening (growth of larger droplets at the expense of smaller ones). | - Optimize the surfactant/co-surfactant blend to improve interfacial film stability.- Aim for a smaller and more uniform droplet size during formulation development[19]. |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for selecting and preparing a suitable formulation to enhance the solubility of this compound.
Signaling Pathways Modulated by Limonene
Note: This diagram is based on the known anticancer activities of Limonene, a structural analog of this compound, and may be relevant for hypothesis generation.
Caption: Limonene, an analog of isolimonene, inhibits pro-survival pathways (Ras/ERK, PI3K/Akt) and promotes apoptosis.
References
- 1. isolimonene, 499-99-0 [thegoodscentscompany.com]
- 2. This compound | CAS:5113-87-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. blog.sonomechanics.com [blog.sonomechanics.com]
- 9. jpionline.org [jpionline.org]
- 10. researchgate.net [researchgate.net]
- 11. Terpenes | Nanoemulsion - Le Herbe [leherbe.com]
- 12. Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accelerated stability modeling of recrystallization from amorphous solid Dispersions: A Griseofulvin/HPMC-AS case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Bioactivity of (+)-trans-Isolimonene and (-)-trans-Isolimonene: A Guide for Researchers
Introduction to Isolimonene (B49398) and Chirality
Isolimonene is a monoterpene that exists as different isomers, including cis and trans forms, each of which can also exist as a pair of enantiomers ((+) and (-)). These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors.
Bioactivity of (+)-trans-Isolimonene
The Unexplored Bioactivity of (-)-trans-Isolimonene
As of the latest literature review, there is a conspicuous absence of studies specifically investigating the biological activities of (-)-trans-Isolimonene. This lack of data presents a significant research opportunity to explore its potential pharmacological effects and compare them with its (+) enantiomer.
Drawing Parallels: Enantioselective Bioactivity of Limonene (B3431351)
To illustrate the likely differences in bioactivity between the enantiomers of isolimonene, it is instructive to examine the well-researched enantiomers of its structural isomer, limonene. The differential effects of (+)-limonene and (-)-limonene (B1674923) are documented across various biological activities.
Antimicrobial Activity of Limonene Enantiomers
Studies have shown that the enantiomers of limonene exhibit different antimicrobial profiles. For instance, one study found that while both enantiomers of carvone (B1668592) (a derivative of limonene) were active against a range of pathogenic fungi and bacteria, (R)-(+)-limonene showed a comparable bioactivity profile to the (S)-(-)-isomer in some cases[3]. This highlights that the degree and spectrum of activity can be enantiomer-dependent.
Anti-inflammatory Activity of Limonene
The anti-inflammatory properties of limonene have also been investigated, with studies often focusing on one enantiomer, typically D-limonene ((+)-limonene). Research has shown that D-limonene can exert anti-inflammatory effects by inhibiting signaling pathways such as NF-κB and AP-1[4]. A systematic review has also pointed to the effective anti-inflammatory activity of limonene in preventing and controlling respiratory system injuries[5]. The extent to which (-)-limonene shares these properties, or possesses distinct anti-inflammatory activities, remains an area of active research.
The table below summarizes the known bioactivities of limonene enantiomers, which may serve as a predictive framework for future studies on isolimonene enantiomers.
| Bioactivity | (+)-Limonene (d-Limonene) | (-)-Limonene (l-Limonene) |
| Antimicrobial | Exhibits broad-spectrum antimicrobial activity against various bacteria and fungi[6]. | Also possesses antimicrobial properties, with some studies indicating different efficacy against specific microbial strains compared to the (+) enantiomer. |
| Anti-inflammatory | Demonstrates anti-inflammatory effects by modulating signaling pathways like NF-κB and reducing pro-inflammatory cytokines[4]. Effective in models of respiratory inflammation[5]. | The anti-inflammatory potential is less characterized compared to the (+) enantiomer, representing a knowledge gap. |
| Other Activities | Investigated for anticancer, anxiolytic, and gastroprotective effects. | Also studied for various pharmacological effects, though generally less extensively than (+)-limonene. |
Experimental Protocols: A General Framework
While specific experimental details for comparative studies on isolimonene are unavailable, researchers can adapt established protocols used for other terpenes.
Antimicrobial Susceptibility Testing
-
Method: Broth microdilution or agar (B569324) diffusion assays are standard methods.
-
Procedure:
-
Prepare serial dilutions of this compound and (-)-trans-Isolimonene in a suitable solvent.
-
Inoculate microbial cultures (bacterial or fungal strains) in appropriate growth media.
-
Add the test compounds to the microbial cultures in 96-well plates (for microdilution) or apply to discs on agar plates (for diffusion).
-
Incubate under optimal conditions for microbial growth.
-
Determine the Minimum Inhibitory Concentration (MIC) or the zone of inhibition to quantify antimicrobial activity.
-
In Vitro Anti-inflammatory Assay (e.g., LPS-induced inflammation in Macrophages)
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Culture macrophages and pre-treat with varying concentrations of this compound or (-)-trans-Isolimonene.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measure the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6, IL-1β) using Griess assay, ELISA, or qPCR.
-
Analyze the expression and activation of key inflammatory signaling proteins (e.g., NF-κB, MAPKs) via Western blotting or immunofluorescence.
-
Visualizing Research Pathways
The following diagrams illustrate the logical flow for future comparative research and a potential signaling pathway that could be investigated based on knowledge from related terpenes.
Caption: Proposed experimental workflow for the comparative bioactivity assessment of isolimonene enantiomers.
Caption: Hypothesized anti-inflammatory signaling pathway for isolimonene enantiomers.
Conclusion and Future Directions
The comparative bioactivity of this compound and (-)-trans-Isolimonene remains a nascent field of study. While data on this compound is sparse and on (-)-trans-Isolimonene is virtually non-existent, the well-documented enantioselective effects of the related monoterpene limonene strongly suggest that the two enantiomers of isolimonene are likely to exhibit different biological profiles. This presents a compelling opportunity for further research.
Future studies should focus on:
-
Direct comparative studies: Head-to-head comparisons of the antimicrobial, anti-inflammatory, cytotoxic, and other biological activities of (+)- and (-)-trans-Isolimonene are essential.
-
Elucidation of mechanisms: Investigating the underlying molecular mechanisms, including interactions with specific enzymes and signaling pathways, will provide a deeper understanding of their differential effects.
-
In vivo studies: Following promising in vitro results, in vivo studies in relevant animal models will be crucial to assess their therapeutic potential and safety profiles.
By systematically addressing these research gaps, the scientific community can unlock the full potential of both enantiomers of trans-isolimonene for applications in drug development and other biomedical fields.
References
- 1. This compound | CAS#:5113-87-1 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scilit.com [scilit.com]
- 4. Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Limonene in the Prevention and Control of Injuries in the Respiratory System: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
A Comparative Guide to the Biological Activity of Monoterpenes: Evaluating (+)-trans-Isolimonene Against Its Peers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various monoterpenes, with a special focus on what is known about (+)-trans-Isolimonene. This document synthesizes available experimental data to offer a clear perspective on the therapeutic potential of this class of natural compounds.
Monoterpenes, a class of terpenes consisting of two isoprene (B109036) units, are widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1] These volatile compounds are major constituents of essential oils and are explored extensively in drug discovery.[2][3] While monoterpenes like limonene, α-pinene, and myrcene (B1677589) have been the subject of numerous studies, others, such as this compound, remain less characterized. This guide aims to collate the existing quantitative data for a comparative analysis.
A Note on this compound
Current publicly available research on the specific biological activities of this compound is limited. It is identified as a natural monoterpene found in essential oils, but detailed, quantitative experimental data on its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects are not extensively documented in readily accessible scientific literature.[1][2][3] The primary reference found points to a 1996 study by Naigre, R., et al., which compared the antimicrobial properties of monoterpenes and their carbonylated products.[2] Due to this scarcity of specific data, this guide will focus on a comparative analysis of more thoroughly investigated monoterpenes—Limonene, α-Pinene, β-Pinene, and Myrcene—to provide a baseline for understanding the potential activities of related compounds like this compound.
Quantitative Comparison of Monoterpene Biological Activities
The following tables summarize the available quantitative data for several key biological activities of common monoterpenes.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Monoterpene | Microorganism | MIC (µg/mL) | Reference |
| (+)-Limonene | Staphylococcus aureus | 13000 | [4] |
| Escherichia coli | 11000 | [4] | |
| (-)-Limonene | Staphylococcus aureus | 4000 | [4] |
| Escherichia coli | 8000 | [4] | |
| α-Pinene | Mycobacterium tuberculosis | 16-32 | |
| Myrcene | Mycobacterium tuberculosis | 16-32 |
Table 2: Antioxidant Activity (IC50)
| Monoterpene | Assay | IC50 | Reference |
| D-Limonene | DPPH | 384.73 µM | [5] |
| ABTS | 603.23 µM | [5] | |
| FRAP | 203.37 µM | [5] | |
| Hydroxyl Radical Scavenging | 225.96 µM | [5] | |
| Superoxide Radical Scavenging | 105.25 µM | [5] |
Table 3: Anti-inflammatory Activity (IC50)
| Monoterpene | Assay (Cell Line) | IC50 | Reference |
| (S)-(+)-Carvone | LPS-induced NO production (RAW 264.7) | 666 µM | [6] |
| (R)-(-)-Carvone | LPS-induced NO production (RAW 264.7) | >666 µM | [6] |
| (+)-Dihydrocarveol | LPS-induced NO production (RAW 264.7) | >666 µM | [6] |
Note: Carvone and Dihydrocarveol are oxygenated derivatives of limonene.
Table 4: Cytotoxic Activity (IC50)
| Monoterpene | Cell Line | IC50 | Reference |
| D-Limonene loaded niosomes | HepG2 (Liver Cancer) | 20 µM | [7] |
| MCF-7 (Breast Cancer) | 20 µM | [7] | |
| A549 (Lung Cancer) | 20 µM | [7] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays mentioned in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test monoterpene is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the monoterpene that completely inhibits the visible growth of the microorganism.
Antioxidant Capacity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.[8]
-
Reaction Mixture: Various concentrations of the test monoterpene are added to the DPPH solution.[8]
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[8]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[8][9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Cytotoxicity Assessment: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test monoterpene for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the metabolically active cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
In-vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated immune cells, such as macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Treatment and Stimulation: The cells are pre-treated with various concentrations of the test monoterpene for a short period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[10]
-
Incubation: The cells are incubated for a longer period (e.g., 24 hours) to allow for the production of nitric oxide.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric reaction.
-
Absorbance Reading: The absorbance of the mixture is measured at a specific wavelength (around 540 nm).
-
Calculation: The amount of nitrite is determined from a standard curve, and the percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Visualizing Pathways and Protocols
To further clarify the experimental and biological processes, the following diagrams have been generated using Graphviz (DOT language).
Conclusion and Future Directions
The available scientific literature provides substantial evidence for the diverse biological activities of monoterpenes such as limonene, α-pinene, β-pinene, and myrcene. They exhibit promising antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, making them valuable candidates for further investigation in drug development.
However, a significant knowledge gap exists concerning the specific biological activities of this compound. While its existence as a natural monoterpene is established, comprehensive, and quantitative data on its efficacy in various biological assays are lacking in the public domain. This presents a clear opportunity for future research. A systematic evaluation of this compound using the standardized protocols outlined in this guide would be a valuable contribution to the field of pharmacognosy and natural product chemistry. Such studies would enable a direct and meaningful comparison with its better-known isomers and analogues, potentially uncovering unique therapeutic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:5113-87-1 | Chemsrc [chemsrc.com]
- 3. (1R)-(+)-TRANS-ISOLIMONENE | 5113-87-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cytotoxicity assay of D-limonene niosomes: an efficient nano-carrier for enhancing solubility of plant-extracted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Side Chain Functional Groups on the DPPH Radical Scavenging Activity of Bisabolane-Type Phenols [mdpi.com]
- 10. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for (+)-trans-Isolimonene Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of specific isomers like (+)-trans-Isolimonene is critical for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of commonly employed analytical methods for the quantification of limonene (B3431351), offering a benchmark for performance and supported by experimental data from various studies. While specific validation data for the (+)-trans-isomer of Isolimonene is not extensively available in the public domain, the methods described for the general quantification of limonene provide a strong foundation for adaptation and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation. The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Linearity (r²) | ≥ 0.979[1] | ≥ 0.9978[2] | ≥ 0.998[3][4] |
| Accuracy (% Recovery) | - | 83.5 - 92%[2] | 80.23 - 115.41%[3][4] |
| Precision (%RSD) | 0.1%[1] | < 1%[2] | ≤ 12.03% (Intra-day)[3][4], ≤ 11.34% (Inter-day)[3] |
| Limit of Detection (LOD) | 1.7 mg L⁻¹[1] | - | - |
| Limit of Quantification (LOQ) | 4.2 mg L⁻¹[1] | - | - |
Note: The data presented in this table is for "limonene" and may not be specific to the this compound isomer. Researchers should perform their own method validation for the specific isomer of interest.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are outlines of typical experimental protocols for GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
A GC-MS method is well-suited for the analysis of volatile compounds like limonene.
-
Sample Preparation: The sample containing this compound is diluted in a suitable solvent, such as hexane.[5] For solid samples, an extraction step (e.g., hexane-based liquid extraction) may be necessary.[5][6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for terpene analysis (e.g., DB-5).[7]
-
Injector Temperature: Typically set around 230-250°C.[1]
-
Oven Temperature Program: A temperature gradient is often employed to ensure good separation of analytes. For example, an initial temperature of 60°C held for a few minutes, followed by a ramp to a higher temperature.[4]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.[8]
-
-
Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, LOD, and LOQ.[3]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique that can also be used for the quantification of limonene, particularly in non-volatile matrices or when derivatization is employed.
-
Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase. Filtration of the sample solution is recommended to remove any particulate matter.[2]
-
Instrumentation: An HPLC system equipped with a suitable detector, such as a Diode Array Detector (DAD) or a UV detector, is used.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column, is commonly used.[2]
-
Mobile Phase: A mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and water is typically used in an isocratic or gradient elution mode.[2]
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Detection Wavelength: The wavelength for detection is chosen based on the UV absorbance maximum of the analyte. For limonene, this is typically around 213 nm.[2]
-
-
Validation: The HPLC method must be validated to ensure it is fit for its intended purpose, evaluating parameters like specificity, linearity, accuracy, precision, and robustness.[2]
Workflow for Analytical Method Validation
The validation of an analytical method is a critical step to ensure the reliability and accuracy of the results. The general workflow for method validation is depicted in the following diagram.
Caption: A general workflow for the validation of analytical methods.
References
- 1. scielo.br [scielo.br]
- 2. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L. [mdpi.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Profile of (+)-trans-Isolimonene: A Comparative Analysis of Cross-Reactivity
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and natural product research, understanding the nuanced biological activities of isomeric compounds is paramount. This guide provides a comparative analysis of (+)-trans-Isolimonene, a naturally occurring monoterpene, and its better-studied isomer, limonene (B3431351). While direct experimental data on the cross-reactivity of this compound in many biological assays remains limited, this document extrapolates potential activities based on the well-documented differential effects of limonene enantiomers, offering a valuable resource for researchers, scientists, and drug development professionals.
This compound is a monoterpene found in the essential oils of various plants.[1] Its structural similarity to limonene, a widely studied monoterpene with two enantiomers, R-(+)-limonene and S-(−)-limonene, suggests the potential for overlapping but also distinct biological activities. The study of limonene isomers has revealed that stereochemistry can significantly influence their biological effects, a critical consideration when evaluating the potential cross-reactivity and therapeutic applications of this compound.
Comparative Biological Activity: Insights from Limonene Isomers
The differential bioactivity of R-(+)-limonene and S-(−)-limonene provides a framework for understanding the potential for stereoselectivity in the biological effects of this compound.
Antimicrobial and Antifungal Activity
Studies have consistently shown that the enantiomers of limonene exhibit different levels of antimicrobial and antifungal efficacy. For instance, S-(−)-Limonene has been reported to be more active against several bacterial and fungal strains compared to R-(+)-Limonene.[2][3] In some cases, S-(−)-limonene was found to be 10-fold more active against Candida krusei[2][3]. Another study found S-(−)-Limonene to be three times more active against S. aureus than its R-(+) counterpart.[2][3] Conversely, other research has indicated that R-(+)-limonene possesses a broader spectrum of antimicrobial activity[3]. This enantiomer-specific activity highlights the importance of stereochemistry in the interaction between these monoterpenes and microbial targets.
Table 1: Comparative Antimicrobial Activity of Limonene Enantiomers
| Organism | R-(+)-Limonene (MIC mg/mL) | S-(−)-Limonene (MIC mg/mL) | Reference |
| Escherichia coli | 8.00 - >16.00 | 4.00 - 8.00 | [2] |
| Bacillus cereus | 8.00 - >16.00 | 4.00 - 8.00 | [2] |
| Bacillus subtilis | 8.00 - >16.00 | 4.00 - 8.00 | [2] |
| Staphylococcus aureus | 8.00 - >16.00 | 4.00 - 8.00 | [2] |
| Staphylococcus epidermidis | 8.00 - >16.00 | 4.00 - 8.00 | [2] |
| Staphylococcus aureus | 13.00 | 4.00 | [3] |
| Cryptococcus neoformans | Broadly comparable | Broadly comparable | [2] |
MIC: Minimum Inhibitory Concentration
Anti-Quorum Sensing Activity
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence. Interestingly, the enantiomers of limonene have demonstrated opposing effects on QS. One study reported that S-(−)-Limonene inhibited the production of violacein, a QS-regulated pigment in Chromobacterium violaceum, while R-(+)-Limonene promoted its production[3]. This stark difference underscores the potential for highly specific interactions with bacterial signaling pathways.
Potential Signaling Pathways
The biological effects of monoterpenes are often attributed to their interaction with key cellular signaling pathways. While specific pathways for this compound have not been elucidated, research on other monoterpenes suggests likely targets.
Antimicrobial Mechanism of Action
The antimicrobial activity of monoterpenes is generally believed to involve the disruption of bacterial cell membranes.[4] This disruption can lead to increased membrane permeability, loss of cellular components, and ultimately, cell death.
Caption: Proposed antimicrobial mechanism of monoterpenes.
Anti-inflammatory Signaling
Monoterpenes have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.
Caption: General anti-inflammatory signaling pathways modulated by monoterpenes.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible assessment of biological activity. The following are generalized protocols for key assays, which can be adapted for the study of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Microbial strains (e.g., E. coli, S. aureus)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Procedure:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Perform two-fold serial dilutions of this compound in a 96-well plate containing broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium and supplements
-
96-well cell culture plates
Workflow:
Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Conclusion and Future Directions
While direct experimental data on the cross-reactivity of this compound is not yet widely available, the extensive research on its isomers, R-(+)- and S-(−)-limonene, provides a valuable predictive framework. The observed stereospecificity in the biological activities of limonene enantiomers strongly suggests that this compound will also exhibit a unique biological profile. Further research is imperative to elucidate the specific antimicrobial, anti-inflammatory, and other biological activities of this compound to fully understand its therapeutic potential and cross-reactivity in various biological assays. The protocols and comparative data presented in this guide serve as a foundation for such future investigations.
References
- 1. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoterpenes modulating cytokines - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Monoterpenes as Potential Therapeutic Agents against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Monoterpenes as Potential Therapeutic Agents against Atherosclerosis | MDPI [mdpi.com]
Unveiling the Therapeutic Potential: A Comparative Analysis of (+)-trans-Isolimonene and Its Synthetic Analogs
For Immediate Release
In the continuous quest for novel therapeutic agents, natural products and their synthetic derivatives represent a promising frontier. This guide offers a detailed comparison of the biological efficacy of the naturally occurring monoterpene (+)-trans-Isolimonene and its synthetic analogs. Drawing upon available experimental data, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of their anti-inflammatory and cytotoxic properties, elucidating the key structural features that influence their activity.
Comparative Efficacy: A Tabular Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic effects of this compound and its synthetic analogs. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources. Experimental conditions can vary between studies, which may influence the absolute values.
Table 1: Anti-Inflammatory Activity of this compound Analogs
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| (S)-(+)-Carvone | Nitric Oxide (NO) Production Inhibition | Raw 264.7 | 130 | [1] |
| (R)-(-)-Carvone | Nitric Oxide (NO) Production Inhibition | Raw 264.7 | 160 | [1] |
| (+)-Dihydrocarvone | Nitric Oxide (NO) Production Inhibition | Raw 264.7 | 250 | [1] |
| (-)-Dihydrocarveol | Nitric Oxide (NO) Production Inhibition | Raw 264.7 | >500 | [1] |
| Cyane-carvone | Paw Edema Inhibition (in vivo) | Mus musculus | ED50 ~50-75 mg/kg | [2] |
Note: Data for this compound in a comparable anti-inflammatory assay was not available in the reviewed literature.
Table 2: Cytotoxic Activity of this compound Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Perillyl Alcohol | HepG2 (Liver Cancer) | 409.2 | [3] |
| Dehydroperillic Acid | A549 (Lung Cancer) | 125 | [3] |
Note: Data for this compound in a comparable cytotoxic assay was not available in the reviewed literature.
Key Signaling Pathways
The biological activities of monoterpenes like isolimonene (B49398) and its analogs are often attributed to their ability to modulate specific intracellular signaling pathways. The primary mechanism implicated in their anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
References
- 1. researchgate.net [researchgate.net]
- 2. Cyane-carvone, a synthetic derivative of carvone, inhibits inflammatory response by reducing cytokine production and oxidative stress and shows antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Terpene Reactivity: Insights from Density Functional Theory
For Researchers, Scientists, and Drug Development Professionals
The reactivity of terpenes, a diverse class of natural products, is of significant interest in fields ranging from medicinal chemistry to materials science. Understanding the relative reactivity of different terpene isomers is crucial for predicting their biological activity, designing novel derivatives, and optimizing industrial processes. While experimental studies provide invaluable data, computational methods like Density Functional Theory (DFT) offer a powerful complementary approach to elucidate the intrinsic electronic properties that govern reactivity.
Quantitative Comparison of Terpene Reactivity
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's susceptibility to chemical reactions. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. Conversely, a lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a smaller gap generally correlating with higher reactivity.
The following table summarizes the global reactivity descriptors for five common monoterpenes, as determined by DFT calculations.[1]
| Terpene | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| Thymol | -5.87 | -0.89 | 4.98 | 2.49 | 2.04 |
| Pinene | -6.34 | -0.21 | 6.13 | 3.07 | 1.67 |
| Limonene | -6.42 | -0.15 | 6.27 | 3.14 | 1.63 |
| Cymene | -6.69 | -0.31 | 6.38 | 3.19 | 1.54 |
| Menthol (B31143) | -7.01 | 1.01 | 8.02 | 4.01 | 1.31 |
Analysis of Reactivity Data:
Based on the DFT calculations, the reactivity of the studied monoterpenes can be ranked as follows, from most to least reactive: Thymol > Pinene > Limonene > Cymene > Menthol .[1]
-
Thymol exhibits the highest reactivity, characterized by the highest HOMO energy and the smallest energy gap.[1] This suggests it is the most willing to donate electrons in a reaction.
-
Pinene and Limonene show intermediate reactivity.[1] Notably, pinene is predicted to be slightly more reactive than limonene, which is consistent with some experimental observations.[1]
-
Cymene and Menthol are the least reactive among the group, with menthol being the most stable, as indicated by its large energy gap.[1]
Experimental and Computational Protocols
The data presented in this guide is based on a comprehensive DFT study. Understanding the methodology is crucial for interpreting the results and for designing future comparative studies that could include isolimonene (B49398).
Computational Details:
The reactivity descriptors were calculated using the following computational protocol:[1]
-
Software: Gaussian 09 and 16 packages were used for all calculations.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.
-
Basis Set: The 6-311+G(d,p) basis set was employed for geometry optimization and electronic structure calculations.
-
Solvent Effects: The Polarizable Continuum Model (PCM) was used to simulate the influence of a solvent (water) on the electronic properties of the terpenes.
-
Global Reactivity Descriptors:
-
HOMO and LUMO Energies: Directly obtained from the DFT output.
-
Energy Gap (ΔE): Calculated as ELUMO - EHOMO.
-
Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2.
-
Electrophilicity Index (ω): Calculated as μ2 / 2η, where μ is the chemical potential, calculated as (EHOMO + ELUMO) / 2.
-
Logical Workflow for DFT-Based Reactivity Studies
The following diagram illustrates a typical workflow for conducting a DFT study to compare the reactivity of terpenes. This workflow can be adapted for future studies on isolimonene.
Caption: A generalized workflow for the DFT-based comparative analysis of terpene reactivity.
Conclusion and Future Directions
This guide provides a comparative overview of terpene reactivity based on DFT calculations, highlighting the relative reactivity of several common monoterpenes. The presented data and methodologies offer a valuable resource for researchers in drug development and other fields.
The absence of direct comparative DFT studies on isolimonene represents a clear research gap. Future computational work should focus on including isolimonene and other less-studied terpenes in such comparative analyses. This would provide a more complete picture of the structure-reactivity relationships within this important class of natural products and could accelerate the discovery and development of new terpene-based therapeutics and materials.
References
Unraveling the Enantiomeric Puzzle of Isolimonene: A Guide to Potential Pharmacological Divergence
A significant gap in current pharmacological research obscures a direct comparison of the biological effects of isolimonene (B49398) enantiomers. While the scientific community has extensively documented the stereoselective activities of the closely related monoterpene, limonene (B3431351), a comprehensive understanding of how the (+)- and (-)-forms of isolimonene differentially interact with biological systems remains elusive. This guide will synthesize the limited available information on isolimonene, draw parallels from the well-studied limonene enantiomers to highlight the potential for pharmacological divergence, and underscore the critical need for further investigation.
The principle of stereoisomerism is fundamental in pharmacology, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity.[1][2][3][4] Enantiomers, non-superimposable mirror images of each other, can exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles, as well as varying affinities for and activities at biological targets. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.
The Case of Limonene: A Precedent for Enantioselective Effects
The pharmacological differences between the enantiomers of limonene, (R)-(+)-limonene and (S)-(-)-limonene, are well-documented and serve as a strong indicator that similar stereoselectivity may exist for isolimonene.
Table 1: Comparative Pharmacological Activities of Limonene Enantiomers
| Pharmacological Activity | (R)-(+)-Limonene | (S)-(-)-Limonene | Key Findings |
| Antimicrobial | Generally more potent against a wider range of bacteria and fungi.[5] | Active, but often to a lesser extent than the (+)-enantiomer.[5] | The stereochemistry of limonene significantly influences its antimicrobial spectrum and potency. |
| Anti-inflammatory | Demonstrates anti-inflammatory properties.[6][7][8][9][10] | Exhibits anti-inflammatory effects. | Both enantiomers show anti-inflammatory activity, though subtle differences in potency and mechanism may exist. |
| Anticancer | Widely studied for its anticancer properties, including inducing apoptosis and inhibiting tumor growth.[11][12][13][14][15] | Less studied for anticancer effects compared to the (+)-enantiomer. | The bulk of anticancer research on limonene has focused on the D-limonene [(+)-enantiomer]. |
| Neuroprotective | Reported to have neuroprotective effects, including acetylcholinesterase inhibition.[16] | Limited data available. | D-limonene has been shown to inhibit acetylcholinesterase, a key target in Alzheimer's disease therapy.[16] |
Isolimonene: An Unexplored Frontier
In stark contrast to limonene, specific pharmacological data for the individual enantiomers of isolimonene are virtually absent from the scientific literature. The majority of available information pertains to "(+)-trans-isolimonene," with no comparative studies involving its (-)-enantiomer.
This compound: Limited Biological Insights
Experimental Protocols: A Call for Future Research
The absence of direct comparative studies on isolimonene enantiomers means there are no established experimental protocols to cite. Future research aiming to fill this knowledge gap should employ a range of standard pharmacological assays, including but not limited to:
-
Antimicrobial Susceptibility Testing: Broth microdilution or agar (B569324) diffusion assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Assays: In vitro assays using cell lines (e.g., macrophages) to measure the inhibition of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) and in vivo models of inflammation (e.g., carrageenan-induced paw edema).
-
Anticancer Assays: Cytotoxicity assays (e.g., MTT, LDH) on various cancer cell lines, apoptosis assays (e.g., flow cytometry with annexin (B1180172) V/propidium iodide staining), and cell cycle analysis.
-
Enzyme Inhibition Assays: Spectrophotometric assays to determine the inhibitory activity against specific enzymes, such as acetylcholinesterase.
Visualizing Enantiomers
The fundamental difference between enantiomers can be visualized as follows:
Caption: A conceptual diagram illustrating the mirror-image relationship of enantiomers.
Future Directions and Conclusion
The significant disparity in the pharmacological knowledge between limonene and isolimonene enantiomers presents a clear opportunity for future research. The well-established stereoselective bioactivity of limonene strongly suggests that a similar divergence in pharmacological effects is likely to exist for the enantiomers of isolimonene.
A systematic investigation into the antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties of (+)- and (-)-isolimonene is warranted. Such studies would not only fill a critical gap in our understanding of this natural compound but could also unlock new therapeutic avenues. Until such research is conducted, any discussion on the differential pharmacological effects of isolimonene enantiomers remains speculative, albeit strongly suggested by the precedent set by its close chemical relative, limonene. Drug development professionals and researchers should be mindful of the potential for stereoselective effects when considering isolimonene in any therapeutic context.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. partone.litfl.com [partone.litfl.com]
- 4. A review of drug isomerism and its significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. D-limonene exhibits anti-inflammatory and antioxidant properties in an ulcerative colitis rat model via regulation of iNOS, COX-2, PGE2 and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Limonene in the Prevention and Control of Injuries in the Respiratory System: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aimspress.com [aimspress.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel R-(+)-limonene-based thiosemicarbazones and their antitumor activity against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxicity assay of D-limonene niosomes: an efficient nano-carrier for enhancing solubility of plant-extracted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveil the Anticancer Potential of Limomene Based Therapeutic Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound | CAS#:5113-87-1 | Chemsrc [chemsrc.com]
Safety Operating Guide
Proper Disposal of (+)-trans-Isolimonene: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of (+)-trans-Isolimonene, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.
This compound, a flammable monoterpene, requires careful management as a hazardous waste material. This document outlines the necessary steps for its safe handling, temporary storage, and ultimate disposal in a laboratory setting. The primary and recommended method of disposal is through a licensed hazardous waste management service, as in-lab chemical neutralization of this compound is not advised without validated protocols.
Immediate Safety and Handling
Before any disposal procedures begin, it is crucial to handle this compound with appropriate safety measures. It is classified as a flammable liquid and is harmful if swallowed[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves.
-
Skin and Body Protection: Laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. All sources of ignition, such as open flames and sparks, must be eliminated from the vicinity.
Spill Management
In the event of a small spill, immediate action should be taken to contain and clean the affected area.
Procedure for Small Spills:
-
Restrict Access: Cordon off the area to prevent unprotected personnel from entering.
-
Ventilate: Ensure adequate ventilation.
-
Absorb: Cover the spill with a non-combustible absorbent material, such as vermiculite, sand, or earth.
-
Collect: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The collected waste must be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Logistical and Operational Disposal Plan
The disposal of this compound waste must comply with all federal, state, and local regulations. It is classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste.
Step 1: Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions[2].
-
Dedicated Waste Container: Collect all this compound waste in a clearly labeled, dedicated container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid")[2][3].
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. In particular, keep it separate from strong oxidizing agents.
Step 2: Temporary On-Site Storage
Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) and must adhere to specific storage guidelines[4].
-
Storage Location: Store the waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight. A flammable safety cabinet is the recommended storage location[5].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Ensure the waste container is kept tightly closed except when adding waste. Regularly inspect the container for any signs of degradation or leakage.
-
Accumulation Limits: Do not exceed the allowable volume limits for hazardous waste accumulation in an SAA as defined by your institution's policies and local regulations[4].
Step 3: Arranging for Disposal
The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
Contact EHS: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS office or the designated waste management department.
-
Documentation: Complete all necessary waste disposal forms accurately and completely. This will typically include information on the chemical composition and quantity of the waste.
-
Lab Packs: For transportation, small containers of this compound waste will likely be packaged into "lab packs" by the hazardous waste contractor, in accordance with Department of Transportation (DOT) regulations[6][7].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for this compound.
| Property | Value | Citation |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| Boiling Point | 165-166 °C | [8] |
| Density | 0.83 g/mL at 20 °C | [8] |
| Flash Point | 39 °C (102.2 °F) - closed cup | [1] |
| Hazard Classifications | Flammable Liquid, Category 3; Acute Toxicity, Oral, Category 4 | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. (1R)-(+)-trans-Isolimonene = 95.0 GC sum of enantiomers 5113-87-1 [sigmaaldrich.com]
- 2. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 3. chemistry.wwu.edu [chemistry.wwu.edu]
- 4. odu.edu [odu.edu]
- 5. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]
- 6. eCFR :: 49 CFR 173.12 -- Exceptions for shipment of waste materials. [ecfr.gov]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. (1R)-(+)-TRANS-ISOLIMONENE | 5113-87-1 [chemicalbook.com]
Personal protective equipment for handling (+)-trans-Isolimonene
Essential Safety and Handling Guide for (+)-trans-Isolimonene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and is harmful if swallowed.[1][2] It is crucial to use appropriate personal protective equipment to prevent exposure. The vapor of flammable liquids can ignite easily, and vapors are often heavier than air, meaning they can accumulate near the floor.[3]
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a full-face shield should be worn to protect against splashes.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves (minimum 4 mil thickness), are required. For prolonged contact or larger quantities, heavier-duty gloves should be worn.
-
Respiratory Protection: When handling outside of a fume hood or in poorly ventilated areas, a respirator with a type ABEK (EN14387) filter is recommended.[1]
-
Protective Clothing: A flame-resistant lab coat or a lab coat made of 100% cotton should be worn.[3] Synthetic materials should be avoided as they can melt if ignited.[3] Closed-toe shoes and long pants are mandatory.
Quantitative Safety Data
| Parameter | Value | Source |
| Flash Point | 39°C (102.2°F) - closed cup | [1] |
| Boiling Point | 165-166°C | [4] |
| Lower Explosive Limit (LEL) | 0.7% (for d-limonene) | [5][6][7] |
| Upper Explosive Limit (UEL) | 6.1% (for d-limonene) | [5][6][8][7] |
| Occupational Exposure Limit | AIHA WEEL: 30 ppm (TWA) (for d-limonene) | [3] |
AIHA WEEL: American Industrial Hygiene Association Workplace Environmental Exposure Level; TWA: Time-Weighted Average.
Operational Plan: Step-by-Step Handling Procedures
Preparation:
-
Consult the SDS: Always review the Safety Data Sheet for this compound before beginning any work.
-
Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eliminate Ignition Sources: Ensure the work area is free of open flames, sparks, hot surfaces, and static electricity sources.
-
Gather Materials: Have all necessary equipment and a spill kit readily accessible before starting.
Handling and Use:
-
Container Inspection: Check that the container is clearly labeled and free from leaks or damage.
-
Grounding: When transferring from metal containers, ensure proper grounding and bonding to prevent static discharge.
-
Dispensing: Pour or transfer this compound slowly and carefully to avoid splashing.
-
Heating: Never heat flammable liquids with an open flame. Use a water bath, heating mantle, or other controlled heating source.
-
Storage: Keep containers tightly closed when not in use. Store in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials.
Chemical Incompatibilities: Store this compound away from the following:
-
Strong oxidizing agents (e.g., nitrates, peroxides)
-
Strong acids
-
Halogens
-
Vinyl chloride
-
Iodine pentafluoride
Disposal Plan
Waste Collection:
-
Designated Waste Container: Collect all this compound waste, including contaminated materials like paper towels and gloves, in a designated, properly labeled hazardous waste container.
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed.
-
Container Filling: Do not fill waste containers to more than 90% capacity to allow for vapor expansion.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable Liquid).
Waste Disposal:
-
Follow Regulations: All chemical waste must be disposed of in accordance with federal, state, and local regulations.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Do not pour down the drain.
Emergency Procedures: Spill and Exposure
Minor Spill (Contained and manageable by trained personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate and Ventilate: If safe to do so, increase ventilation in the area.
-
Remove Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.
-
Contain Spill: Use a spill kit with absorbent materials to contain the spill.
-
Clean-Up: Absorb the spilled liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
Major Spill (Large, uncontained, or in a poorly ventilated area):
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Activate the nearest fire alarm and notify emergency services (e.g., 911).
-
Isolate the Area: Close doors to the affected area to contain vapors.
-
Do Not Re-enter: Await the arrival of trained emergency responders.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Decision logic for responding to a chemical spill.
References
- 1. sanei.or.jp [sanei.or.jp]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. (1R)-(+)-TRANS-ISOLIMONENE | 5113-87-1 [chemicalbook.com]
- 5. LIMONENE | Occupational Safety and Health Administration [osha.gov]
- 6. D-LIMONENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. amcsupplies.com.au [amcsupplies.com.au]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
